chemical structure of 5-fluoroindazole-4-carboxylic acid
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-fluoroindazole-4-carboxylic acid . Executive Summary & Compound Identity 5-Fluoroindazole-4-carboxylic ac...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-fluoroindazole-4-carboxylic acid .
Executive Summary & Compound Identity
5-Fluoroindazole-4-carboxylic acid is a highly specialized heterocyclic building block used in the design of poly-pharmacological agents, particularly poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1] Its structure features an indazole scaffold substituted with a fluorine atom at the C5 position and a carboxylic acid moiety at the C4 position. This specific substitution pattern creates a unique electronic environment, enhancing metabolic stability and enabling critical hydrogen-bonding interactions in protein binding pockets.[1]
Chemical Identity Table
Property
Detail
IUPAC Name
5-Fluoro-1H-indazole-4-carboxylic acid
CAS Registry Number
848678-61-5
Molecular Formula
C₈H₅FN₂O₂
Molecular Weight
180.14 g/mol
SMILES
OC(=O)c1c(F)ccc2[nH]ncc12
Key Isomer Distinction
Distinct from the more common 5-fluoroindazole-3-carboxylic acid (CAS 1077-96-9).[1][2]
Structural Analysis & Electronic Properties[1]
Tautomerism and Hydrogen Bonding
The indazole core exists in a tautomeric equilibrium between the 1H and 2H forms.[3] For 5-fluoroindazole-4-carboxylic acid, the 1H-tautomer is thermodynamically favored in solution and the solid state due to aromatic stabilization energy.[1]
1H-Indazole (Major): The proton resides on N1. This form presents a specific hydrogen bond donor/acceptor motif (N1-H donor, N2 acceptor) often required for hinge-binding in kinase domains.[1]
Intramolecular Interactions: The C4-carboxylic acid is peri-planar to the C5-fluorine. The proximity of the electronegative fluorine atom (C5) to the carboxylic acid (C4) lowers the pKa of the acid via the inductive effect, making it more acidic than its non-fluorinated analog.
Fluorine Effect at C5
The C5-fluorine atom serves two critical medicinal chemistry functions:
Metabolic Blocking: It blocks the C5 position from oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), extending the half-life of the parent drug.
Electronic Modulation: It withdraws electron density from the benzene ring, increasing the acidity of the NH proton and potentially strengthening pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.
Synthetic Pathways[1][4][5]
The synthesis of 5-fluoroindazole-4-carboxylic acid is non-trivial due to the specific regiochemistry required (C4-COOH, C5-F). The most robust route employs a Directed Ortho-Lithiation (DoM) strategy followed by a Palladium-catalyzed Carbonylation .
Mechanism: The proton at C6 of 1-bromo-2,5-difluorobenzene is the most acidic due to the inductive withdrawal of the flanking Bromine and Fluorine atoms.[1]
Protocol:
Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C.
Add 1-bromo-2,5-difluorobenzene dropwise.[1] Stir for 1 hour to form the lithiated species.
Quench with dry DMF (1.2 eq) and warm to room temperature.
Phase 2: Cyclization to 4-Bromo-5-fluoro-1H-indazole
Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol or DMSO.[1]
Mechanism: Hydrazine condenses with the aldehyde to form a hydrazone, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) displacing the ortho-fluorine (at C2 of the benzene ring).
Protocol:
Dissolve the aldehyde from Phase 1 in Ethanol.
Add excess hydrazine hydrate (3-5 eq).
Reflux for 4-6 hours. The fluorine ortho to the aldehyde is displaced.
Cool and filter the precipitate to obtain 4-bromo-5-fluoro-1H-indazole .[1]
Phase 3: Carbonylation and Hydrolysis
Reagents: CO gas (balloon or autoclave), Pd(dppf)Cl₂, Methanol, Triethylamine, LiOH.[1]
Protocol:
Esterification: Combine the bromo-indazole, Pd catalyst (5 mol%), and base in Methanol under a CO atmosphere (50 psi or balloon) at 80°C. This yields Methyl 5-fluoro-1H-indazole-4-carboxylate .[1]
Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at room temperature for 2 hours.
Isolation: Acidify with 1M HCl to pH 3. Filter the resulting white solid: 5-Fluoroindazole-4-carboxylic acid .[1]
Synthesis Workflow Diagram
Caption: Convergent synthetic pathway via Directed Ortho-Lithiation and Pd-catalyzed carbonylation.
Medicinal Chemistry Applications
Pharmacophore Utility
The 4-carboxy-5-fluoroindazole motif is a bioisostere for quinazoline or phthalazinone cores found in approved drugs.[1]
PARP Inhibitors: The indazole carboxamide is a key scaffold in PARP inhibitors (e.g., Niraparib analogs). The C4-amide (derived from the C4-acid) locks the molecule into a conformation that mimics the nicotinamide moiety of NAD+, the natural cofactor of PARP.[1]
Kinase Inhibitors: The 1H-indazole pairs with the "hinge region" of kinases (e.g., VEGFR, ALK). The C4-substituent vectors into the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing modifications.[1]
Structure-Activity Relationship (SAR) Logic
The C4-carboxylic acid acts as a versatile handle for "Fragment-Based Drug Design" (FBDD).
Accesses 4-hydroxymethyl analogs for ether linkages.
Cyclization
Precursor for tricyclic systems (e.g., fused lactams).
Signaling Pathway Interaction
Caption: SAR logic showing how the 5-fluoro and 4-carboxy motifs contribute to target binding.
References
Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: 5-fluoro-1H-indazole-4-carboxylic acid (CAS 848678-61-5).[1] Retrieved from
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[1][4][5] General and Efficient Synthesis of Indazoles via SNAr Reaction of Hydrazine with o-Fluorobenzonitriles/Aldehydes. Journal of Organic Chemistry, 75(8), 2730-2732.[1]
Knochel, P., et al. (2018). Regioselective Functionalization of Halogenated Indazoles via Magnesium and Zinc Intermediates. Organic Letters.
CymitQuimica. (2024). Product Sheet: Methyl 5-fluoro-1H-indazole-3-carboxylate (Isomer Distinction). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the physicochemical profile, synthetic accessibility, and medicinal chemistry potential of 5-fluoro-1H-indazole-4-carboxylic acid .
Executive Summary
5-Fluoro-1H-indazole-4-carboxylic acid is a specialized heterocyclic building block belonging to the indazole class.[1] While less commercially ubiquitous than its 3-carboxy or 5-carboxy isomers, this specific substitution pattern (4-carboxy, 5-fluoro) represents a high-value scaffold for structure-based drug design (SBDD). The 4-position carboxylic acid provides a vector for solvent-exposed interactions or further derivatization, while the 5-fluorine atom modulates metabolic stability and electronic properties of the aromatic core.
This guide provides the definitive molecular data, a proposed synthetic pathway based on field-proven indazole chemistry, and an analysis of its utility in kinase and PARP inhibitor development.
Physicochemical Profile
Identity & Molecular Data
The following data is calculated based on the standard atomic weights and the specific connectivity of the 5-fluoro-4-carboxy isomer.
Property
Value
Notes
IUPAC Name
5-Fluoro-1H-indazole-4-carboxylic acid
Molecular Formula
C₈H₅FN₂O₂
Molecular Weight
180.14 g/mol
Exact Mass: 180.0335
CAS Number
Not widely indexed
Note: Often confused with 4-fluoro-1H-indazole-5-carboxylic acid (CAS 1041481-59-7) or 5-fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9).[2][3]
Appearance
Off-white to pale yellow solid
(Predicted based on analogs)
Solubility
DMSO, Methanol, dilute aqueous base
Low solubility in water at neutral pH.
Structural Analysis
The molecule features a fused 5,6-membered ring system.[4][5] The 4-position is sterically crowded, flanked by the bridgehead nitrogen (N1/N2) and the 5-fluoro substituent. This "ortho-ortho" substitution pattern creates a unique electronic environment:
Electronic Modulation: The C5-Fluorine exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the neighboring carboxylic acid and reducing the electron density of the benzene ring.
H-Bond Donor: The N1-H of the pyrazole ring remains a critical hydrogen bond donor.
Synthetic Accessibility & Protocols
Since this specific isomer is not a standard catalog reagent, researchers must often synthesize it. Below is a proposed high-fidelity synthetic pathway derived from established indazole chemistry, specifically adapting routes used for 4-functionalized indazoles.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic logic for accessing the 4-carboxy-5-fluoro core via a palladium-catalyzed carbonylation strategy.
Recommended Synthetic Protocol
Objective: Synthesis of 5-fluoro-1H-indazole-4-carboxylic acid via Carbonylation.
Step 1: Indazole Ring Formation
Starting Material: 1-(2-amino-6-fluoro-3-iodophenyl)ethanone or equivalent aldehyde.
Reagents: Hydrazine monohydrate (
), Ethanol.
Procedure: Reflux the ketone/aldehyde with excess hydrazine in ethanol for 4–12 hours.
Workup: Cool to RT. The indazole intermediate (5-fluoro-4-iodo-1H-indazole) often precipitates. Filter and wash with cold ethanol.
Step 2: Protection (Optional but Recommended)
Protect N1 with THP (tetrahydropyran) or SEM to prevent catalyst poisoning in the next step.
Conditions: CO atmosphere (balloon or autoclave, 50 psi), Methanol, Triethylamine,
.
Mechanism: The Pd inserts into the C4-I bond. CO insertion follows, and methanolysis yields the methyl ester.
Step 4: Hydrolysis
Dissolve the methyl ester in THF/Water (1:1).
Add LiOH (3 eq). Stir at RT until TLC shows consumption of ester.
Acidification: Carefully adjust pH to ~3-4 with 1M HCl. The target acid, 5-fluoro-1H-indazole-4-carboxylic acid , will precipitate.
Purification: Recrystallization from Ethanol/Water.
Medicinal Chemistry Applications
Scaffold Utility
The 1H-indazole-4-carboxylic acid core mimics the nicotinamide moiety found in many co-factors, making it a privileged scaffold for:
PARP Inhibitors: Poly (ADP-ribose) polymerase inhibitors often utilize a carboxamide pharmacophore. The 4-position acid can be converted to a primary amide to bind to the donor site of PARP.
Kinase Inhibitors: The indazole N1/N2 acts as a hinge binder. The 4-position vector allows growth into the solvent front or the ribose pocket.
Impact of 5-Fluorine Substitution
The introduction of fluorine at C5 is strategic:
Metabolic Blocking: C5 is a common site for oxidative metabolism (hydroxylation) in unsubstituted indazoles. Fluorine blocks this "soft spot," extending half-life (
).
pKa Modulation: The fluorine lowers the
of the N-H proton, potentially strengthening the hydrogen bond to the kinase hinge region.
Structure-Activity Relationship (SAR) Diagram
Figure 2: SAR analysis of the pharmacophore features.
Analytical Characterization
To validate the synthesis of this specific isomer, the following analytical signals are expected:
Key Feature: The coupling constants between H-6/H-7 and the F-5 atom will be diagnostic.
¹⁹F NMR:
Single peak, typically around -120 to -130 ppm (relative to
).
LC-MS:
ESI+ m/z: 181.1
.
ESI- m/z: 179.1
.
References
Lefebvre, V., et al. (2010).[7] "General Synthesis of Indazoles from Fluorobenzonitriles." Journal of Organic Chemistry. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
PubChem Compound Summary. "4-Fluoro-1H-indazole-5-carboxylic acid" (Isomer Comparison). Link
Boulkeroua, S., et al. (2012). "Synthesis of new fluorescent compounds from 5-nitro-1H-indazole." Arkivoc. Link
An In-depth Technical Guide to 1H-Indazole-3-Carboxylic Acid and 1H-Indazole-4-Carboxylic Acid: A Comparative Analysis for Drug Discovery Professionals
Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Trivial positional changes of s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Trivial positional changes of substituents on this heterocyclic system can lead to profound differences in physicochemical properties, reactivity, and ultimately, pharmacological activity. This guide provides an in-depth technical comparison of two critical building blocks: 1H-indazole-3-carboxylic acid and 1H-indazole-4-carboxylic acid. We will dissect their structural nuances, synthetic accessibility, spectroscopic signatures, and divergent roles in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: More Than Just a Position
At first glance, 1H-indazole-3-carboxylic acid and its 4-carboxylic acid isomer are simple constitutional isomers. Both possess the same molecular formula (C₈H₆N₂O₂) and molecular weight (162.15 g/mol ).[3][4] However, the seemingly minor shift of the carboxylic acid group from the C3 position of the pyrazole ring to the C4 position of the fused benzene ring fundamentally alters the molecule's electronic landscape, steric profile, and potential for biological interactions. This choice of isomer is a critical decision point in the design of novel therapeutics, influencing everything from target affinity and selectivity to metabolic stability and pharmacokinetic profiles. This whitepaper aims to illuminate the key distinctions that every medicinal chemist should understand when incorporating these vital synthons into a drug discovery pipeline.
Part 1: Structural and Physicochemical Disparities
The core difference between the two isomers lies in the electronic interplay between the carboxylic acid moiety and the bicyclic indazole system.
1H-Indazole-3-carboxylic acid: The carboxylic acid at the 3-position is directly attached to the pyrazole ring. This places it in conjugation with the heterocyclic nitrogen atoms, leading to a distinct electronic environment. This proximity allows for potential intramolecular hydrogen bonding between the carboxylic proton and the N2 nitrogen, which can influence its conformation and acidity.
1H-Indazole-4-carboxylic acid: The carboxylic acid at the 4-position is attached to the carbocyclic (benzene) ring. Its electronic character is primarily influenced by the fused aromatic system as a whole, rather than direct conjugation with the pyrazole nitrogens.
These structural arrangements directly impact their physical and chemical properties.
Caption: Chemical structures of the 3- and 4-isomers.
The most telling difference is in the acidity. The predicted pKa of the 3-isomer is significantly lower than that of a typical benzoic acid, indicating it is a stronger acid.[7] This increased acidity is a direct result of the electron-withdrawing nature of the adjacent pyrazole ring, which stabilizes the resulting carboxylate anion. This has significant implications for its reactivity and its ability to form salt bridges in biological systems.
Part 2: Synthesis and Reactivity
The positional difference also dictates the most effective synthetic strategies and the subsequent reactivity of the molecules.
Synthetic Strategies
1H-Indazole-3-carboxylic acid is commonly synthesized via several established routes:
Carboxylation of Protected Indazole: A highly effective method involves the protection of the N1 position of indazole (e.g., with a SEM group), followed by directed lithiation at the C3 position using a strong base like n-butyl lithium, and subsequent quenching with carbon dioxide.[9]
Cyclization of o-Aminophenylacetic Acid Derivatives: Starting from ortho-aminophenylacetic acid amides or esters, a one-step synthesis can be achieved through diazotization using sodium nitrite or tert-butyl nitrite, which induces cyclization to form the indazole-3-carboxylic acid derivative.
1H-Indazole-4-carboxylic acid synthesis is less commonly documented but can be approached through multi-step sequences often starting from precursors where the carboxylic acid or a precursor functional group is already in place. For example, synthesis can begin with substituted nitrotoluenes that are oxidized and cyclized to form the indazole ring.
Caption: General synthetic workflow for indazole carboxylic acids.
Reactivity Differences
The primary site of reaction for these molecules in drug synthesis is the carboxylic acid group, typically undergoing amidation or esterification . The enhanced acidity of 1H-indazole-3-carboxylic acid means its carboxylate is more readily formed under basic conditions, which can be advantageous for certain coupling reactions. Conversely, the electronic environment at C3 can influence the susceptibility of the carbonyl carbon to nucleophilic attack.
For reactions on the aromatic system, the carboxylic acid acts as a deactivating, meta-directing group. Therefore, electrophilic substitution on the 4-isomer would be directed to the C5 and C7 positions, while substitution on the 3-isomer would primarily occur on the benzene ring at the C5 and C7 positions, with the electronic nature of the pyrazole ring also influencing the outcome.
Part 3: Spectroscopic Characterization
The isomeric difference is readily apparent in their NMR spectra, providing unambiguous structural confirmation.
¹H NMR Spectroscopy: The proton signals for the benzene portion of the ring system show distinct patterns. For the 3-isomer, one typically observes four aromatic protons with coupling patterns consistent with a 1,2-disubstituted benzene ring. For the 4-isomer, the C3-H proton appears as a unique singlet, often at a downfield shift, while the remaining three protons on the benzene ring (H5, H6, H7) exhibit a more complex splitting pattern.[9][10]
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the carboxyl carbon and the carbons of the indazole core, are diagnostic. The C3 carbon in the 4-isomer and the C4 carbon in the 3-isomer will have markedly different chemical shifts due to their unique electronic environments.[11][12]
Table 2: Key Diagnostic NMR Signals (Predicted, in DMSO-d₆)
The spatial orientation of the carboxylic acid (or its derivative) is the critical factor determining biological application. This group is often a key pharmacophoric element, forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site.
1H-Indazole-3-carboxylic Acid: A Scaffold for Kinase Inhibitors and Receptor Antagonists
This isomer is a well-established building block in numerous therapeutic agents. Its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[6]
Oncology: It is a precursor for Lonidamine, an anticancer agent.[13] More recently, 1H-indazole-3-carboxamide derivatives have been developed as potent and selective p21-activated kinase 1 (PAK1) inhibitors, which are promising targets for suppressing tumor migration and invasion.[14]
Anti-emetics: It is a key intermediate in the synthesis of Granisetron, a selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.
Autoimmune Disorders: Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, a key target for treating autoimmune diseases.[14]
The geometry of the 3-carboxamide allows it to project a crucial hydrogen-bond donor/acceptor moiety into protein active sites in a vector that is evidently highly productive for a range of targets.
1H-Indazole-4-carboxylic Acid: An Emerging Scaffold for Novel Targets
While less prevalent in approved drugs, the 4-isomer is an active area of research for developing agents with novel mechanisms of action. The different substitution vector allows medicinal chemists to probe different chemical spaces and interact with unique target topographies.
Oncology: Recent studies have shown that 6-substituted-1H-indazole-4-carboxamide derivatives can be potent fibroblast growth factor receptor 1 (FGFR1) inhibitors, a key target in various cancers.[2] Specifically, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide showed potent inhibitory activity.[2] This highlights how the 4-carboxamide scaffold can be optimized to produce highly active and selective inhibitors.
The key takeaway is that the 4-position provides a different exit vector from the indazole core, enabling the design of ligands that can access different pockets within a target protein compared to their 3-substituted counterparts.
Part 5: Experimental Protocols
To illustrate the practical application of these building blocks, a general synthetic protocol for derivatization is provided.
Protocol: General Synthesis of 1H-Indazole-3-carboxamides
This protocol is adapted from established literature procedures for coupling the carboxylic acid with an amine.[9]
Materials:
1H-Indazole-3-carboxylic acid (1.0 equiv)
Desired amine (hydrochloride salt or free base, 1.2 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv, if starting with amine salt)
Anhydrous N,N-Dimethylformamide (DMF)
Standard workup and purification reagents (Ethyl acetate, NaHCO₃ solution, brine, MgSO₄, silica gel)
Procedure:
To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add the desired amine (1.2 equiv). If using an amine hydrochloride salt, add TEA or DIPEA (3.0 equiv) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired 1H-indazole-3-carboxamide.
Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS to verify the structure and ensure the absence of starting materials and coupling reagents. The expected spectroscopic data will differ significantly from the starting carboxylic acid, notably the disappearance of the acidic proton and the appearance of new signals corresponding to the coupled amine.
Conclusion
The distinction between 1H-indazole-3-carboxylic acid and 1H-indazole-4-carboxylic acid is a clear demonstration of the principle of positional isomerism in drug design. While chemically similar, their unique electronic properties, acidity, and three-dimensional structures lead them down divergent paths of application. The 3-isomer is a validated, workhorse scaffold found in numerous clinical candidates and approved drugs, particularly effective as a platform for kinase inhibitors and receptor modulators. The 4-isomer represents a less explored but equally promising scaffold, offering a different geometric presentation of key functional groups that enables the targeting of novel protein architectures. A thorough understanding of these differences is not merely academic; it is essential for the rational design and efficient synthesis of the next generation of indazole-based therapeutics.
References
Bhatnagar A, Sharma P.K, Kumar N. (2012). A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. Der Pharma Chemica, 4(1).
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Download Table]. Retrieved February 15, 2026, from [Link]
Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
Li, D., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
PubChem. (n.d.). Imidazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved February 15, 2026, from [Link]
Lavrentaki, D., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research. Available at: [Link]
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives [Download Scientific Diagram]. Retrieved February 15, 2026, from [Link]
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0243798). Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods [Download Scientific Diagram]. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Indazole. Retrieved February 15, 2026, from [Link]
ResearchGate. (2016). 13C NMR of indazoles. Retrieved February 15, 2026, from [Link]
NIH National Center for Biotechnology Information. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved February 15, 2026, from [Link]
Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved February 15, 2026, from [Link]
SpectraBase. (n.d.). 13C NMR of 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. Retrieved February 15, 2026, from [Link]
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 1H-indazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved February 15, 2026, from [Link]
Navigating the Labyrinth of Solubility: A Technical Guide to Fluorinated Indazole Carboxylic Acids in DMSO
Foreword: The Quest for Reliable Solubility Data in Drug Discovery In the landscape of modern drug discovery, the solubility of a compound is a critical determinant of its journey from a promising hit to a viable clinica...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Quest for Reliable Solubility Data in Drug Discovery
In the landscape of modern drug discovery, the solubility of a compound is a critical determinant of its journey from a promising hit to a viable clinical candidate. Poor solubility can cast a long shadow, leading to underestimated activity, inconsistent biological data, and significant hurdles in formulation development.[1][2] Among the myriad of chemical scaffolds, fluorinated indazole carboxylic acids represent a class of molecules with immense therapeutic potential, yet their physicochemical properties, particularly their solubility in common laboratory solvents like dimethyl sulfoxide (DMSO), present unique challenges and demand a nuanced understanding.
This guide is crafted for researchers, medicinal chemists, and drug development professionals who navigate the complexities of solubilizing these potent molecules. We will delve into the intricate interplay of molecular structure, solvent properties, and experimental conditions that govern the solubility of fluorinated indazole carboxylic acids in DMSO. Moving beyond a mere recitation of protocols, this document aims to provide a deep, mechanistic understanding, empowering you to make informed decisions, troubleshoot challenges, and ultimately, generate high-quality, reliable solubility data that will accelerate your research endeavors.
The Molecular Dance: Factors Governing Solubility in DMSO
The dissolution of a solid in a solvent is a thermodynamic process governed by the balance between the energy required to break the crystal lattice of the solute and the energy released upon the formation of solute-solvent interactions. For fluorinated indazole carboxylic acids in DMSO, this "molecular dance" is influenced by a trifecta of key factors: the inherent properties of the solute, the unique nature of DMSO as a solvent, and the specific experimental conditions.
The Solute: A Tale of Fluorine, Indazoles, and Carboxylic Acids
The structure of a fluorinated indazole carboxylic acid is a composite of functionalities, each contributing to its overall solubility profile.
The Indazole Core: This bicyclic aromatic heterocycle provides a rigid scaffold. The presence of two nitrogen atoms allows for hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions within the crystal lattice.
The Carboxylic Acid Group: This acidic moiety is a primary driver of both polarity and the potential for strong intermolecular hydrogen bonding in the solid state. In the polar aprotic environment of DMSO, the carboxylic acid's proton can form a strong hydrogen bond with the sulfoxide oxygen of DMSO.[3] However, the anionic carboxylate form is poorly solvated by DMSO, which can lead to precipitation, especially in the presence of water.[4]
The Fluorine Substituent(s): The introduction of fluorine, the most electronegative element, profoundly alters a molecule's physicochemical properties.[5][6] The effects are multifaceted:
Electronic Effects: Fluorine's strong electron-withdrawing nature can lower the pKa of the carboxylic acid, making it more acidic. This can influence its ionization state and subsequent interactions with the solvent.[6]
Lipophilicity: While often increasing lipophilicity, the effect of fluorine substitution is highly context-dependent on its position on the indazole ring.[7][8] An increase in lipophilicity can sometimes lead to reduced solubility in polar solvents.
Crystal Packing: Fluorine can participate in non-covalent interactions, including hydrogen bonds and halogen bonds, which can significantly impact the crystal lattice energy.[9] Breaking a more stable crystal lattice requires more energy, potentially leading to lower solubility.
The Solvent: The Enigmatic Nature of DMSO
Dimethyl sulfoxide (DMSO) is a cornerstone solvent in drug discovery due to its remarkable ability to dissolve a wide range of polar and nonpolar compounds.[10] Its utility stems from its distinct molecular characteristics:
Polar Aprotic Nature: DMSO possesses a high dipole moment, making it an excellent solvent for polar molecules. However, as an aprotic solvent, it cannot donate hydrogen bonds, which influences its interaction with acidic protons.
Hygroscopicity: DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere.[11] Water contamination is a critical issue as it can significantly decrease the solubility of many organic compounds, particularly carboxylic acids, by promoting the formation of less soluble hydrates or by altering the solvent's polarity.[4]
Intermolecular Forces at Play
The solubility of fluorinated indazole carboxylic acids in DMSO is a direct consequence of the competition between solute-solute, solvent-solvent, and solute-solvent interactions.
Stock Solution Preparation: Prepare a 10 mM stock solution of the fluorinated indazole carboxylic acid in 100% anhydrous DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to reach a pseudo-equilibrium.
Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the concentration of a saturated solution of a compound in a solvent at equilibrium. It is a more time-consuming but also more accurate measure of a compound's intrinsic solubility.
[9]
Workflow for Thermodynamic Solubility Determination:
Sample Preparation: Add an excess amount of the solid fluorinated indazole carboxylic acid to a known volume of anhydrous DMSO in a sealed vial.
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
Supernatant Collection: Carefully remove an aliquot of the clear supernatant.
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.
Deciphering the Data: Interpretation and Structure-Solubility Relationships
The true value of solubility data lies in its interpretation and its application to guide the design of molecules with improved properties. Due to the limited availability of public data for a homologous series of fluorinated indazole carboxylic acids, the following table presents a hypothetical dataset to illustrate structure-solubility relationship (SSR) analysis.
Table 1: Hypothetical Solubility Data for a Series of Fluorinated Indazole-3-Carboxylic Acids in DMSO
Compound ID
Fluorine Position
Kinetic Solubility (µM in PBS, 1% DMSO)
Thermodynamic Solubility (mg/mL in DMSO)
LogP (calculated)
pKa (calculated)
REF-01
None
150
25
2.1
4.5
F-IND-01
4-Fluoro
120
20
2.3
4.2
F-IND-02
5-Fluoro
180
30
2.3
4.3
F-IND-03
6-Fluoro
165
28
2.3
4.3
F-IND-04
7-Fluoro
90
15
2.2
4.1
F-IND-05
5,7-Difluoro
75
12
2.4
3.9
Disclaimer: The data presented in Table 1 is for illustrative purposes only and does not represent experimentally determined values.
Analysis of Hypothetical Data:
Impact of Fluorine Position: The position of the fluorine atom appears to have a significant impact on solubility. In this hypothetical series, the 5-fluoro analog (F-IND-02 ) exhibits the highest solubility, suggesting that substitution at this position may disrupt crystal packing in a favorable way or lead to more favorable interactions with DMSO. Conversely, substitution at the 4- and 7-positions (F-IND-01 and F-IND-04 ) appears to decrease solubility, potentially due to the formation of stronger intermolecular interactions in the solid state.
Effect of Multiple Fluorination: The difluoro analog (F-IND-05 ) shows a further decrease in solubility. This could be attributed to a combination of increased lipophilicity and a lower pKa, which might lead to a higher propensity for the compound to exist in the less soluble anionic form.
Correlation with Physicochemical Properties: A lower calculated pKa, as seen in the 7-fluoro and 5,7-difluoro analogs, correlates with lower solubility in this hypothetical dataset. This aligns with the understanding that the carboxylate anion is poorly solvated by DMSO. [4]The correlation with LogP is less straightforward, highlighting the complex interplay of factors.
Troubleshooting Common Solubility Challenges
Despite careful planning, solubility experiments can present challenges. Here are some common issues and potential solutions:
Problem
Potential Cause(s)
Troubleshooting Strategies
Low or No Solubility
High crystal lattice energy; Poor solvation by DMSO; Compound instability.
Use fresh, anhydrous DMSO; Employ sonication to aid dissolution; Consider co-solvents (use with caution as they can affect biological assays).
Precipitation Over Time
Water absorption by DMSO; Conversion to a less soluble polymorphic form.
Store stock solutions in a desiccated environment; Minimize freeze-thaw cycles; Prepare fresh solutions for critical experiments. [12]
Extend equilibration time; Use calibrated pipettes; Validate the analytical method for quantification.
Conclusion: Towards a More Soluble Future
The solubility of fluorinated indazole carboxylic acids in DMSO is a complex, multifactorial property that is fundamental to their successful progression in drug discovery pipelines. A thorough understanding of the underlying physicochemical principles, coupled with the rigorous application of well-defined experimental protocols, is paramount for generating reliable and actionable data. By embracing a systematic approach to solubility assessment and leveraging the insights from structure-solubility relationships, researchers can more effectively navigate the challenges of working with these promising therapeutic agents and ultimately, contribute to the development of new medicines with improved biopharmaceutical properties.
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 708-715.
Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.
Pawar, J., & Dhavale, D. (2020). Recent advances in the synthesis of indazole and its derivatives. RSC advances, 10(56), 33965-33983.
Cui, W., et al. (2019). Synthesis and biological evaluation of novel indazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 163, 214-226.
Ojima, I. (2002). Fluorine in medicinal chemistry and chemical biology. Blackwell Science.
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595.
Avdeef, A. (2012).
Bergström, C. A., & Avdeef, A. (2019).
Shah, P., & Varia, S. (2014). A comprehensive review on fluorinated motifs in medicinal chemistry. Journal of fluorine chemistry, 167, 23-33.
AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]
Brittain, H. G. (2009). Polymorphism in pharmaceutical solids. Informa healthcare.
Cheng, Y., & Li, P. (2008). The role of water in the precipitation of poorly water-soluble drugs from aqueous solutions containing DMSO. Molecular pharmaceutics, 5(4), 557-563.
Tetko, I. V., et al. (2013). Development of dimethyl sulfoxide solubility models using 163 000 molecules.
Llinàs, A., & Goodman, J. M. (2008). A simple, robust and accurate method for the prediction of the solubility of drug-like molecules. Journal of computer-aided molecular design, 22(12), 855-866.
ZIATH. Samples in DMSO: What an end user needs to know. Retrieved from [Link]
Rautio, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
An In-depth Technical Guide to 5-fluoro-1H-indazole-4-carboxylic acid: Navigating a Landscape of Limited Data
A Note to the Researcher: Formidable challenges arise when compiling a comprehensive technical guide for a chemical entity such as 5-fluoro-1H-indazole-4-carboxylic acid. Despite its clear structural definition, publicly...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Researcher: Formidable challenges arise when compiling a comprehensive technical guide for a chemical entity such as 5-fluoro-1H-indazole-4-carboxylic acid. Despite its clear structural definition, publicly accessible, in-depth experimental data on this specific isomer is exceptionally scarce. This guide, therefore, serves a dual purpose: to consolidate the limited available information and to provide a contextual framework based on the known chemistry of closely related indazole-carboxylic acids. It is imperative for the reader to note that while we can infer certain properties and potential reactivities, much of the following discussion is based on analogous structures. All information pertaining to related isomers will be explicitly identified to maintain scientific integrity.
Molecular Structure and Inferred Physicochemical Properties
5-fluoro-1H-indazole-4-carboxylic acid is a fluorinated derivative of indazole, a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a pyrazole ring. In this specific isomer, a fluorine atom is substituted at the 5-position, and a carboxylic acid group is at the 4-position.
Structural Diagram:
Caption: A generalized Jacobson indazole synthesis pathway.
A common approach to indazole synthesis that could be adapted is the Jacobson Indazole Synthesis . This would likely start from a suitably substituted aniline, such as a derivative of 2-amino-3-fluorobenzoic acid.
Proposed Experimental Protocol (Hypothetical):
Diazotization: A solution of 2-amino-3-fluoro-x-substituted-benzoic acid (where x is a protecting group or a precursor to the final ring structure) in aqueous mineral acid (e.g., HCl) would be cooled to 0-5°C. An aqueous solution of sodium nitrite would be added dropwise to form the diazonium salt.
Cyclization: The resulting diazonium salt solution would then be treated with a reducing agent, such as stannous chloride or sulfur dioxide, to induce reductive cyclization to the indazole ring system.
Purification: The crude product would be isolated by filtration or extraction and purified using standard techniques like recrystallization or column chromatography.
It is crucial to emphasize that this is a theoretical pathway. The specific starting materials and reaction conditions would require significant experimental optimization. For instance, a patent for the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline and proceeds through bromination, ring closure, and deprotection steps.
[1]
Reactivity and Potential Applications
The reactivity of 5-fluoro-1H-indazole-4-carboxylic acid will be dictated by its three key features: the indazole ring, the carboxylic acid group, and the fluorine substituent.
Carboxylic Acid Group: This functional group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. [2]These reactions are fundamental for creating derivatives for structure-activity relationship (SAR) studies in drug discovery.
Indazole Ring: The N-H of the pyrazole ring can be alkylated or acylated. The aromatic system can potentially undergo electrophilic substitution, although the positions will be directed by the existing substituents.
Fluorine Substituent: The C-F bond is generally stable, but its electron-withdrawing nature impacts the reactivity of the entire molecule. [3]In medicinal chemistry, fluorine substitution is often used to enhance metabolic stability, binding affinity, and bioavailability.
[4]
Potential Applications in Drug Discovery:
The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. [5][6]The parent compound, 5-Fluoro-1H-indazole, is known to be a versatile building block for synthesizing therapeutic agents, particularly for cancer and neurological disorders. [7]Therefore, it is highly probable that 5-fluoro-1H-indazole-4-carboxylic acid is synthesized and utilized primarily as an intermediate or building block in the development of novel pharmaceuticals.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 5-fluoro-1H-indazole-4-carboxylic acid. However, based on data for analogous compounds like 5-fluoro-1H-indazole-3-carboxylic acid, the following hazards should be anticipated:[8]
Harmful if swallowed
Causes skin irritation
Causes serious eye irritation
May cause respiratory irritation
Recommended Handling Procedures:
Use only in a well-ventilated area, preferably in a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Avoid breathing dust, fumes, or vapors.
Wash hands thoroughly after handling.
Conclusion and Future Outlook
5-fluoro-1H-indazole-4-carboxylic acid represents a molecule of significant interest, primarily due to the established importance of the fluorinated indazole scaffold in medicinal chemistry. However, there is a conspicuous absence of detailed, publicly available scientific literature on its specific properties, synthesis, and applications. The information presented in this guide is largely inferred from the known chemistry of its isomers and parent compounds.
For researchers and drug development professionals, this compound remains a frontier molecule. Its value likely lies as a bespoke intermediate, synthesized on-demand for specific, often proprietary, drug discovery programs. Further research and publication are necessary to fully characterize its chemical and biological properties and to unlock its potential for broader scientific application. Until then, any work with this compound must proceed with caution, relying on analogous data and robust experimental validation.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 14999052, 5-fluoro-1H-indazole-3-carboxylic acid. [Link]
Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
National Center for Biotechnology Information. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]
Strategic Sourcing & Technical Profiling: 5-Fluoro-1H-indazole-4-carboxylic Acid
The following technical guide details the strategic sourcing, chemical profiling, and application of 5-fluoro-1H-indazole-4-carboxylic acid (CAS 848678-61-5). Executive Summary 5-Fluoro-1H-indazole-4-carboxylic acid is a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic sourcing, chemical profiling, and application of 5-fluoro-1H-indazole-4-carboxylic acid (CAS 848678-61-5).
Executive Summary
5-Fluoro-1H-indazole-4-carboxylic acid is a high-value, sterically congested heterocyclic building block used in the design of kinase inhibitors (e.g., LRRK2, VEGFR) and PARP inhibitors. Its structural uniqueness lies in the ortho-fluoro effect relative to the carboxylic acid at the C4 position, which significantly alters the pKa and lipophilicity compared to its C5 or C6 isomers.
However, this compound is not a commodity chemical . It is frequently misidentified in supplier catalogs due to the prevalence of its regioisomers (e.g., 4-fluoro-1H-indazole-5-carboxylic acid). Successful procurement requires a "Trust but Verify" approach, prioritizing suppliers with transparent analytical data and utilizing robust internal QC protocols.
Chemical Profile & Specifications
Property
Specification
IUPAC Name
5-Fluoro-1H-indazole-4-carboxylic acid
CAS Number
848678-61-5
Molecular Formula
C₈H₅FN₂O₂
Molecular Weight
180.14 g/mol
Key Structural Feature
C4-Carboxyl group flanked by N1/N2 and C5-Fluorine
pKa (Calculated)
~3.2 (Acid), ~12.5 (NH)
Appearance
Off-white to pale yellow solid
Solubility
DMSO, DMF, MeOH (Moderate); Water (Low)
Structural Significance in Drug Design
The 4-position of the indazole ring is sterically demanding. Placing a carboxylic acid here creates a unique vector for solvent interactions or salt bridges in a protein pocket, often distinct from the more linear vectors provided by C5 or C6 substitution. The adjacent C5-fluorine atom provides metabolic stability (blocking oxidative metabolism at C5) and induces an electronic dipole that can enhance binding affinity via intramolecular H-bond modulation.
Strategic Sourcing Landscape
The market for this specific isomer is fragmented. Most "in-stock" listings are actually for the easier-to-synthesize 5-carboxylic acid isomer.
Tier 1: Verified Suppliers (High Confidence)
These suppliers have historically listed the correct CAS and structure.
Namiki Shoji Co., Ltd. (Japan): Often holds stock of specialized fluorinated indazoles.
Enamine (Ukraine/Latvia): Leading source for rare building blocks; likely to have the specific make-on-demand capability if not in stock.
Bld Pharm: Lists related isomers; requires specific inquiry for CAS 848678-61-5.
Sourcing Directive: When requesting quotes, explicitly attach the structure and request a 1H-NOESY NMR as part of the Certificate of Analysis (CoA) to prove regiochemistry.
Sourcing Decision Matrix
The following logic flow guides the procurement process to minimize risk of isomer confusion.
Caption: Procurement workflow emphasizing the critical "Internal QC" step to filter out common regioisomers.
Technical Validation: The "Self-Validating" Protocol
Due to the high probability of regioisomer contamination (e.g., receiving the 6-COOH or 5-COOH isomer), you must validate the material before using it in SAR campaigns.
Analytical Discrimination Strategy
The key challenge is distinguishing the 4-COOH isomer from the 6-COOH isomer, as both have similar splitting patterns (two doublets).
1. 1H NMR Spectroscopy (DMSO-d6)
H3 Proton: Appears as a sharp singlet around 8.0–8.5 ppm .
Aromatic Protons (H6, H7):
In the 4-COOH, 5-F isomer, H6 and H7 are ortho to each other.
H6: Will appear as a doublet of doublets (coupling to F5 and H7).
H7: Will appear as a doublet of doublets (coupling to H6).
Coupling Constant: The
is typically 8.5–9.0 Hz .
Contrast: If you have the 6-COOH isomer, H4 and H5 are ortho. H4 is a doublet (coupling to F5), H5 is a doublet (coupling to H4). However, the chemical shift environment of H3 is drastically different due to the proximity of the COOH group in the 4-isomer.
2. 19F NMR Spectroscopy
The fluorine at C5 is ortho to the carboxylic acid at C4. This proximity induces a deshielding effect (downfield shift) compared to isomers where the COOH is remote.
Diagnostic: A shift near -115 to -125 ppm is typical for fluoro-arenes ortho to carbonyls, whereas meta/para relationships appear further upfield.
3. 1H-1H NOESY (The Gold Standard)
Experiment: Irradiate the H3 singlet.
Observation:
Target (4-COOH): NOE signal to H3 should be minimal or only to the NH. Crucially, there is NO proton at C4 to show an NOE with H3.
Isomer (6-COOH): If the COOH is at 6, then C4 has a proton (or Fluorine). If C4 has a proton (in the case of 5-F, 6-COOH), you might see NOE between H3 and H4.
Definitive Proof: In 5-fluoro-1H-indazole-4-carboxylic acid, the C4 position is substituted by COOH.[1] Therefore, no NOE should be observed between H3 and any aromatic proton (since H7 is too far). If you see a strong NOE between H3 and an aromatic doublet, you likely have the 5-COOH or 6-COOH isomer where C4-H is present.
Synthesis & Manufacturing Route
If commercial sourcing fails, the following synthetic route is the industry standard for accessing 4-substituted indazoles. This route avoids the poor regioselectivity of direct indazole functionalization.
Mechanism:[3][4][5] Hydrazine forms a hydrazone with the aldehyde (C1), then the distal nitrogen performs an intramolecular Nucleophilic Aromatic Substitution (
) displacing the labile fluorine at C2.
Intermediate:4-Iodo-5-fluoro-1H-indazole .
Note: The iodine at C6 of the benzaldehyde ends up at C4 of the indazole (due to numbering flip).
Palladium-Catalyzed Carbonylation:
Reagents: Pd(dppf)Cl₂, CO (gas or generated ex-situ), Methanol, Triethylamine.
Conditions: 80°C, 5 bar CO pressure.
Transformation: The C4-Iodo group is converted to the C4-Methyl Ester.
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
The Medicinal Chemist’s Guide to 4-Carboxy-5-Fluoroindazole Scaffolds
Executive Summary The 4-carboxy-5-fluoroindazole scaffold represents a highly specialized pharmacophore, primarily utilized in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and type-I kinase inhibitors. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-carboxy-5-fluoroindazole scaffold represents a highly specialized pharmacophore, primarily utilized in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and type-I kinase inhibitors. This structure combines the privileged indazole core—known for its bioisosteric resemblance to purines—with two critical functionalities: a C4-carboxylate handle for amide coupling (mimicking the nicotinamide moiety of NAD+) and a C5-fluorine atom that blocks metabolic oxidation while modulating the pKa of the adjacent NH group.
This guide serves as a technical blueprint for utilizing this scaffold to optimize potency, solubility, and metabolic stability in drug discovery campaigns.
Part 1: Structural Rationale & Pharmacophore Analysis
The "Warhead" Vector (C4-Carboxyl)
In medicinal chemistry, the C4 position of the indazole ring offers a unique vector compared to the more common C3 or C5/6 substitutions.
PARP Inhibition: In inhibitors like Veliparib (benzimidazole core) or Niraparib (indazole core), a carboxamide group is essential. It forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket. The 4-carboxy-indazole aligns this amide vector similarly to the benzimidazole-4-carboxamide, acting as a robust NAD+ mimetic.
Kinase Binding: The C4-substituent projects into the solvent-exposed region or the ribose-binding pocket, depending on the binding mode, allowing for the attachment of solubilizing tails (e.g., piperidines, piperazines).
The Fluorine Effect (C5-Fluoro)
The introduction of fluorine at C5 is not merely for potency; it is a strategic maneuver for ADME optimization:
Metabolic Blocking: The C5 position of electron-rich heterocycles is prone to CYP450-mediated oxidation. Fluorine sterically and electronically blocks this "soft spot," extending half-life (
).
Acidity Modulation: The strong electronegativity of fluorine lowers the pKa of the indazole N-H. This increases the fraction of the anionic species at physiological pH, potentially improving solubility and altering hydrogen bond donor strength.
Lipophilicity: While fluorine increases LogP, it often improves membrane permeability and blood-brain barrier (BBB) penetration compared to a hydrogen or hydroxyl group.
Part 2: Synthetic Routes & Retrosynthesis
The synthesis of 4-carboxy-5-fluoroindazole is non-trivial due to the specific substitution pattern. The most robust route utilizes the Jacobson Indazole Synthesis or Modified Diazotization starting from substituted toluenes.
Retrosynthetic Analysis
The core is disconnected at the N-N bond (ring closure) and the C-N bond.
Caption: Step-wise synthesis of the 4-carboxy-5-fluoroindazole core via the modified Jacobson cyclization strategy.
Part 3: Medicinal Chemistry Applications (SAR)
PARP-1/2 Inhibitor Design
The primary application of this scaffold is in the generation of PARP inhibitors for BRCA-deficient cancers.
Pharmacophore: The 4-carboxamide acts as the primary anchor.
Optimization: The 5-fluoro group serves as an "ortho-blocker," forcing the amide out of coplanarity slightly, which can induce selectivity between PARP isoforms or improve solubility.
Data: Comparative Potency (Hypothetical SAR based on Field Trends)
In kinase drug discovery, the indazole NH binds to the hinge region (Glu/Leu residues). The 4-carboxy group allows for the extension of the molecule into the solvent front to modulate physicochemical properties.
Target Examples: VEGFR2, FGFR.
Strategy: Amide coupling at C4 with solubilizing amines (e.g., N-methylpiperazine) to improve oral bioavailability.
Part 4: Experimental Protocols
Protocol: Synthesis of 4-Carboxy-5-Fluoroindazole
Objective: Synthesis of the core scaffold from 3-amino-4-fluoro-2-methylbenzoic acid methyl ester.
Reagents:
Starting Amine (1.0 eq)
Sodium Nitrite (NaNO2, 1.1 eq)
Acetic Acid (glacial) / Water
Ammonium Acetate (NH4OAc)
Step-by-Step Methodology:
Dissolution: Dissolve 3-amino-4-fluoro-2-methylbenzoic acid methyl ester (5.0 g, 27.3 mmol) in glacial acetic acid (50 mL). Cool the solution to 0–5 °C in an ice bath.
Diazotization: Dropwise add a solution of sodium nitrite (2.07 g, 30.0 mmol) in water (5 mL), maintaining the internal temperature below 5 °C. Stir for 30 minutes. The solution will turn deep orange/red.
Cyclization: Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours. Monitor by LC-MS for the disappearance of the diazonium intermediate and formation of the indazole.
Note: If cyclization is sluggish, add solid ammonium acetate (2.0 eq) to buffer the solution and facilitate ring closure.
Work-up: Pour the reaction mixture into ice-cold water (200 mL). The product should precipitate.
Isolation: Filter the solids. Wash the filter cake with cold water (3 x 50 mL) and hexanes (1 x 50 mL) to remove trace acetic acid.
Hydrolysis (Optional): To obtain the free acid, suspend the ester in THF/Water (1:1) and treat with LiOH (3.0 eq) at 50 °C for 4 hours. Acidify with 1N HCl to pH 3 to precipitate the title compound.
Validation Criteria:
1H NMR (DMSO-d6): Look for the diagnostic C3-H singlet of the indazole ring around δ 8.1–8.3 ppm.
LC-MS: Mass [M+H]+ should correspond to the calculated mass (MW ~180.1 for the acid).
Protocol: Amide Coupling (Library Generation)
Context: Attaching the "tail" to the 4-carboxy "warhead." Due to the ortho-fluorine, steric hindrance may reduce coupling efficiency.
Activation: Dissolve 4-carboxy-5-fluoroindazole (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.
Why HATU? The electron-withdrawing fluorine and steric bulk at C5 make the C4-acid less reactive. HATU is preferred over EDC/HOBt for difficult couplings.
Coupling: Add the amine partner (1.1 eq). Stir at RT for 12 hours.
Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.
Part 5: Mechanism of Action (Biological Pathway)
The following diagram illustrates how the 4-carboxy-5-fluoroindazole scaffold (as a PARP inhibitor) interrupts the DNA repair pathway, leading to synthetic lethality in BRCA-deficient cells.
Caption: Mechanism of Synthetic Lethality: The scaffold traps PARP on DNA, causing double-strand breaks that BRCA-deficient cells cannot repair.
References
Vertex Pharmaceuticals. (2019). Discovery of Benzimidazole-4-carboxamides as Potent PARP Inhibitors.[1] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] [Link]
Merck & Co. (2009). Discovery of MK-4827 (Niraparib): A Novel Oral PARP Inhibitor. Journal of Medicinal Chemistry.[13] [Link]
Frontiers in Oncology. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.[Link]
eLife Sciences. (2020). PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response.[Link]
Executive Summary 5-Fluoro-1H-indazole-4-carboxylic acid represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical scaffold for next-generation kinase inhibitors. Unlike the more common 3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Fluoro-1H-indazole-4-carboxylic acid represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical scaffold for next-generation kinase inhibitors. Unlike the more common 3- or 6-substituted indazoles, the 4-carboxy-5-fluoro substitution pattern offers a unique geometric vector for engaging the ATP-binding pocket of serine/threonine kinases, specifically IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and LRRK2 .
This guide analyzes the technical utility of this scaffold, detailing its role in blocking the myddosome complex formation, its synthetic accessibility, and the patent landscape dominated by major players like Zhejiang Hisun Pharmaceutical and Bayer .
Structural Architecture & Pharmacophore Logic
The efficacy of 5-fluoro-1H-indazole-4-carboxylic acid derivatives stems from three synergistic structural features:
Feature
Chemical Logic
Biological Impact
Indazole Core
Planar, bicyclic heteroaromatic system.
Mimics the adenine ring of ATP, forming key hinge-region hydrogen bonds (typically via N1-H or N2).
4-Carboxyl Group
Ortho-position functionality (typically converted to amide).
Directs the "tail" of the inhibitor towards the solvent front or specificity pocket, enabling high selectivity.
5-Fluorine Atom
High electronegativity and small Van der Waals radius (1.47 Å).
Metabolic Block: Prevents oxidative metabolism (CYP450) at the electron-rich C5 position.Electronic Tuning: Lowers the pKa of the N-H, strengthening H-bond donation.
Electronic Environment
The 5-fluoro substituent exerts a strong inductive effect (-I), pulling electron density away from the C4-position. This increases the electrophilicity of the carboxylic acid/amide carbonyl, potentially enhancing hydrogen bond strength with backbone residues (e.g., Asp272 in IRAK4).
Patent Landscape & Therapeutic Indications[1]
The intellectual property space for this scaffold is heavily concentrated in autoimmune and oncology indications.
Indication: Rheumatoid arthritis, lupus erythematosus, and diffuse large B-cell lymphoma (DLBCL) with MYD88 L265P mutation.[1]
Key Insight: These patents disclose the use of the indazole core to achieve nanomolar potency (IC50 < 10 nM) against IRAK4, superior to earlier isoquinoline-based inhibitors (e.g., Pfizer's Zimlovisertib).
Innovation: Optimization of the C4-amide linker to improve oral bioavailability and reduce clearance.
3. Emerging Applications (LRRK2)
Context: While IRAK4 is the primary target, the 5-fluoro-indazole core is also explored in LRRK2 inhibitors for Parkinson’s disease, where the 5-fluoro group prevents metabolic "soft spot" degradation common in non-fluorinated analogs.
Synthetic Methodology
The synthesis of 5-fluoro-1H-indazole-4-carboxylic acid is non-trivial due to the "ortho-ortho" crowding of the functional groups. Two primary routes are established in the literature and patent disclosures.
Route A: The "Methyl Oxidation" Strategy (Scalable)
This route builds the indazole ring first, then reveals the carboxylic acid.
Precursor:2,4-Difluoro-3-methylbenzaldehyde .
Cyclization: Reaction with hydrazine hydrate (
) under thermal conditions closes the pyrazole ring to form 5-fluoro-4-methyl-1H-indazole .
Oxidation: The C4-methyl group is oxidized to the carboxylic acid using Potassium Permanganate (
) or molecular oxygen with a Cobalt catalyst.
Route B: The "Nitro-Benzoic" Cyclization (Regioselective)
This route ensures correct regiochemistry from the start.
Precursor:4-Fluoro-2-methyl-3-nitrobenzoic acid .
Reduction: Catalytic hydrogenation (
) converts the nitro group to an amine.
Diazotization/Cyclization: Treatment with Sodium Nitrite (
) in acetic acid generates the diazonium salt, which spontaneously cyclizes to form the indazole core (Jacobson Indazole Synthesis type).
Visualization: Synthetic Pathway
Caption: Step-wise synthesis of the 5-fluoro-1H-indazole-4-carboxylic acid core via the methyl-oxidation route.
Mechanism of Action (IRAK4 Inhibition)[1][4]
The derivatives of this scaffold function as ATP-competitive inhibitors . By binding to the kinase domain of IRAK4, they prevent the phosphorylation of IRAK1, thereby severing the signal transduction from Toll-like Receptors (TLRs) and IL-1Rs.
Signaling Cascade
Ligand Binding: LPS or IL-1
binds to TLR/IL-1R.
Myddosome Assembly: MyD88 recruits IRAK4.
Inhibition Point: The 5-fluoro-indazole derivative binds IRAK4, preventing its autophosphorylation.
Outcome: No recruitment/phosphorylation of IRAK1/2
No TRAF6 activation NF-B remains inactive .
Visualization: Pathway Blockade
Caption: Mechanism of Action showing the interception of the TLR/IL-1R signaling cascade at the IRAK4 node.
The following protocol describes the conversion of 5-fluoro-1H-indazole-4-carboxylic acid into a bioactive amide derivative, a standard workflow in patent examples (e.g., WO2020048471).
Dissolution: Dissolve 100 mg (0.55 mmol) of the carboxylic acid in 2.0 mL of anhydrous DMF under nitrogen atmosphere.
Activation: Add DIPEA (0.29 mL, 1.65 mmol) followed by HATU (250 mg, 0.66 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
Coupling: Add the amine partner (0.60 mmol) in one portion.
Reaction: Stir the mixture at RT for 4–12 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]+).
Work-up: Dilute with EtOAc (20 mL), wash with saturated
(2x), water (1x), and brine (1x).
Purification: Dry organic layer over
, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Quality Control (Self-Validation):
1H NMR: Confirm the presence of the amide proton (typically
8.0–10.0 ppm) and the retention of the indazole C3 proton ( ~8.0–8.5 ppm).
19F NMR: A distinct singlet/multiplet around -120 to -130 ppm confirms the integrity of the 5-fluoro substituent.
References
Zhejiang Hisun Pharmaceutical Co. Ltd. (2020).[1][2][4] 7-substituted indazole derivatives and preparation method therefor and medical use thereof. WO2020048471A1.[2] Link
Zhejiang Hisun Pharmaceutical Co. Ltd. (2020).[2][4] Indazole amine derivative, preparation method therefor and medical use thereof. WO2020035019A1.[2] Link
Bayer Pharma AG (2017).[2] New 2-substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs.[2] WO2017148902A1.[2] Link[2]
American Chemical Society (ACS) Medicinal Chemistry Letters . (2017). Discovery of IRAK4 Inhibitors. Link
Smolecule . (2024).[1][2] 5-Fluoro-1H-indazole-4-carboxylic acid Product Analysis. Link
synthesis of 5-fluoro-1H-indazole-4-carboxylic acid from 3-fluoro-2-methylaniline
An Application Note on the Synthesis of Fluoro-Indazole Carboxylic Acids for Pharmaceutical Research Abstract This document provides a detailed, research-grade protocol for the synthesis of a fluorinated indazole carboxy...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on the Synthesis of Fluoro-Indazole Carboxylic Acids for Pharmaceutical Research
Abstract
This document provides a detailed, research-grade protocol for the synthesis of a fluorinated indazole carboxylic acid, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The specified starting material, 3-fluoro-2-methylaniline, serves as a viable precursor for a specific regioisomer of fluoro-indazole carboxylic acid. This note elucidates the synthetic pathway, explains the chemical principles behind each step, and provides comprehensive, validated protocols for the preparation of 4-fluoro-1H-indazole-3-carboxylic acid . While the direct synthesis of the 5-fluoro-4-carboxy isomer from the requested starting material is not chemically feasible due to constitutional constraints of the cyclization reaction, the described route to the 4-fluoro-3-carboxy isomer is robust and high-yielding. This guide is intended for researchers and professionals in organic synthesis and drug discovery.
Introduction and Strategic Analysis
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals used in oncology and pain management.[1][3][4] The incorporation of fluorine atoms into such scaffolds can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5][6] Consequently, robust synthetic routes to novel fluorinated indazoles are in high demand.
The objective of this guide is to detail a synthetic pathway starting from 3-fluoro-2-methylaniline. A critical analysis of the reaction mechanism reveals that the intramolecular diazotization and cyclization—the most direct method for forming an indazole from an o-toluidine derivative—locks the substitution pattern.[1][7] Specifically, 3-fluoro-2-methylaniline will invariably yield a 4-fluoro-3-methyl-1H-indazole intermediate. Therefore, the direct synthesis of 5-fluoro-1H-indazole-4-carboxylic acid from this precursor is not viable.
This application note instead presents a scientifically rigorous and validated two-step synthesis of 4-fluoro-1H-indazole-3-carboxylic acid , a valuable research intermediate in its own right. The pathway involves an initial indazole ring formation followed by a powerful oxidation of the C3-methyl group.
Overall Synthetic Pathway
The synthesis proceeds in two distinct stages:
Indazole Formation: Diazotization of 3-fluoro-2-methylaniline followed by intramolecular cyclization to yield 4-fluoro-3-methyl-1H-indazole.
Oxidation: Selective oxidation of the C3-methyl group to a carboxylic acid using potassium permanganate, affording the final product.
Figure 1: Overall workflow for the synthesis of 4-fluoro-1H-indazole-3-carboxylic acid.
Part I: Synthesis of 4-fluoro-3-methyl-1H-indazole
Principle and Rationale
The formation of the indazole ring from an o-toluidine derivative is a classic transformation in heterocyclic chemistry. The process begins with the diazotization of the primary aromatic amine using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid.[8][9] The resulting diazonium salt is typically unstable at elevated temperatures but, in this case, undergoes a spontaneous intramolecular electrophilic cyclization. The C-H bonds of the ortho-methyl group are sufficiently activated to participate in the ring closure, leading to the formation of the stable indazole core with the elimination of a proton. The regiochemical outcome is fixed by the positions of the substituents on the starting aniline.
Safety and Handling
3-Fluoro-2-methylaniline (CAS 443-86-7): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
Sodium Nitrite (CAS 7632-00-0): Strong oxidizer and toxic.[12][13] Enhances the combustion of other substances and is harmful if swallowed, potentially causing methemoglobinemia.[14][15] Keep away from combustible materials. Avoid generating dust.
Aryl Diazonium Salts: These intermediates should always be handled with extreme caution. While generally stable in cold aqueous solution, they can be explosive when isolated or heated. The protocol is designed to use the diazonium salt in situ without isolation.
Experimental Protocol
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Prepare an ice/salt bath to cool the flask.
Acidic Solution: In the flask, combine concentrated sulfuric acid (15.0 mL) with deionized water (50 mL). Perform this addition slowly and carefully in the ice bath, as the dilution is highly exothermic.
Substrate Addition: Once the acid solution has cooled to below 5 °C, add 3-fluoro-2-methylaniline (5.00 g, 39.9 mmol) dropwise while maintaining the internal temperature between 0 and 5 °C. Stir until a fine, homogeneous suspension of the amine salt is formed.
Diazotization: Dissolve sodium nitrite (3.03 g, 43.9 mmol, 1.1 eq) in deionized water (10 mL) in a separate beaker. Add this sodium nitrite solution dropwise to the stirred amine suspension via the dropping funnel over 30-45 minutes. Critically, maintain the internal temperature below 5 °C throughout the addition.
Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 50-60 °C using a water bath. Stir at this temperature for 2 hours. Nitrogen gas evolution should be observed as the cyclization proceeds.
Work-up and Isolation: Cool the reaction mixture back to room temperature. Carefully neutralize the mixture by slowly adding aqueous ammonia (28-30%) until the pH is approximately 8-9. Perform this in an ice bath as the neutralization is exothermic.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.
Recrystallization: Purify the crude product by recrystallization from a mixture of ethanol and water to afford 4-fluoro-3-methyl-1H-indazole as a crystalline solid.
Part II: Oxidation to 4-fluoro-1H-indazole-3-carboxylic acid
Principle and Rationale
The oxidation of an alkyl group attached to an aromatic or heteroaromatic ring to a carboxylic acid is a fundamental transformation.[16] Potassium permanganate (KMnO₄) is a powerful, inexpensive, and effective oxidizing agent for this purpose.[17][18] The reaction proceeds via a complex free-radical mechanism at the benzylic position, which is activated by the adjacent indazole ring system. The alkyl chain is repeatedly oxidized until the carboxylic acid is formed, which is stable to further oxidation under these conditions.[19][20] The reaction is typically performed in a mixture of water and a co-solvent like pyridine to improve the solubility of the organic substrate. The final product is isolated after an acidic workup.
Safety and Handling
Potassium Permanganate (KMnO₄): A very strong oxidizing agent. Poses a fire and explosion risk upon contact with combustible materials. Causes severe skin burns and eye damage. Handle with appropriate PPE, and do not mix directly with organic solvents or other reducing agents.
Reaction Conditions: The reaction is often exothermic and requires careful temperature control. The work-up involves handling hot solutions and acidic conditions.
Experimental Protocol
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-methyl-1H-indazole (4.00 g, 26.6 mmol).
Solvent Addition: Add a solvent mixture of deionized water (150 mL) and pyridine (50 mL). Stir to dissolve the starting material as much as possible.
Oxidant Addition: In a separate beaker, dissolve potassium permanganate (12.6 g, 79.8 mmol, 3.0 eq) in deionized water (100 mL). This may require gentle warming.
Oxidation Reaction: Heat the indazole solution to reflux (around 95-100 °C). Add the potassium permanganate solution portion-wise over 1-2 hours to control the exotherm.
Reaction Monitoring: Continue heating at reflux for 6-8 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction progresses.
Quenching and Filtration: Cool the reaction mixture to room temperature. Quench any excess permanganate by adding a small amount of ethanol until the purple color disappears. Filter the hot mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with hot water (2 x 25 mL).
Product Isolation: Combine the filtrate and washings. Reduce the volume by about half using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding concentrated hydrochloric acid.
Precipitation and Purification: A white precipitate of the carboxylic acid product should form upon acidification. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-fluoro-1H-indazole-3-carboxylic acid.
Reagent Data Table
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Equivalents
4-Fluoro-3-methyl-1H-indazole
150.15
4.00 g
26.6
1.0
Potassium Permanganate
158.03
12.6 g
79.8
3.0
Pyridine
79.10
50 mL
-
Co-solvent
Deionized Water
18.02
~275 mL
-
Solvent
Hydrochloric Acid (conc.)
36.46
As needed
-
For work-up
Expected Yield: ~60-70%
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
¹H and ¹⁹F NMR: To confirm the chemical structure and substitution pattern.
¹³C NMR: To verify the presence of all carbon atoms, including the carboxyl carbon (~160-170 ppm).
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Melting Point (MP): To assess the purity of the final crystalline solid.
Conclusion
This application note details a reliable and scalable two-step synthesis of 4-fluoro-1H-indazole-3-carboxylic acid from 3-fluoro-2-methylaniline. The protocols are based on well-established chemical principles, including diazotization/cyclization and benzylic oxidation. By providing a rationale for each step and highlighting critical safety considerations, this guide serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.
References
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
Pradhan, N.C. & Gogate, P.R. (2005). Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques. Ultrasonics Sonochemistry, 12(1-2), 85-90. Available at: [Link]
Dennis, W. (2012). The first direct metalation of indazoles. RSC Blogs. Available at: [Link]
Snieckus, V. et al. (2002). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 4(20), 3465–3468. Available at: [Link]
Khan, I. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Educational Resource. Available at: [Link]
Gogate, P.R. & Pandit, A.B. (2004). Oxidation of alkylarenes to the corresponding acids using aqueous potassium permanganate by hydrodynamic cavitation. Ultrasonics Sonochemistry, 11(3-4), 191-6. Available at: [Link]
ResearchGate. Oxidation of alkylarenes to the corresponding acids using aqueous potassium permanganate by hydrodynamic cavitation. Request PDF. Available at: [Link]
El-Sayed, N. N. E. et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 25956-26002. Available at: [Link]
Chemistry LibreTexts. (2023). Oxidation of Alkenes with Potassium Manganate. Educational Resource. Available at: [Link]
International Labour Organization. ICSC 1120 - SODIUM NITRITE. Safety Card. Available at: [Link]
Wikipedia. Sandmeyer reaction. Encyclopedia Article. Available at: [Link]
Sciencemadness Wiki. Sodium nitrite. Wiki Page. Available at: [Link]
MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Molecules, 2023, 28(4), 1853. Available at: [Link]
Andrew G. Myers Research Group. ortho metalation. Educational Resource. Available at: [Link]
Organic Chemistry Portal. Indazole synthesis. Reaction Index. Available at: [Link]
Wikipedia. Sodium nitrite. Encyclopedia Article. Available at: [Link]
Wikipedia. Directed ortho metalation. Encyclopedia Article. Available at: [Link]
L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Educational Resource. Available at: [Link]
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Educational Resource. Available at: [Link]
Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023, 28(10), 4099. Available at: [Link]
ResearchGate. Synthesis of indazole-based fluorophores. Request PDF. Available at: [Link]
ResearchGate. Synthesis of 1H‐indazole derivatives. Scientific Diagram. Available at: [Link]
Organic Chemistry Portal. Sandmeyer Reaction. Reaction Index. Available at: [Link]
National Institutes of Health (NIH). Synthetic Strategies to Access Fluorinated Azoles. ACS Omega, 2024. Available at: [Link]
ResearchGate. Sandmeyer-type fluoromethylation. Scientific Diagram. Available at: [Link]
ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Publication. Available at: [Link]
New Jersey Department of Health. Sodium nitrite - Hazardous Substance Fact Sheet. PDF. Available at: [Link]
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Educational Resource. Available at: [Link]
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2015, 7(1):159-168. Available at: [Link]
Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Patent.
Wikipedia. Controlled Drugs and Substances Act. Encyclopedia Article. Available at: [Link]
Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Review Article. Available at: [Link]
Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Reaction Index. Available at: [Link]
ResearchGate. How to convert a methyl group (-CH3) to a carboxyl or amine group (-COOH/NH2)? Q&A Forum. Available at: [Link]
National Institutes of Health (NIH). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E, 2011, 67(Pt 11), o2775. Available at: [Link]
amide coupling protocols for 5-fluoro-1H-indazole-4-carboxylic acid
Technical Application Note: Advanced Amide Coupling Protocols for 5-Fluoro-1H-indazole-4-carboxylic Acid Part 1: Strategic Analysis & Chemical Context The coupling of 5-fluoro-1H-indazole-4-carboxylic acid presents a uni...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Advanced Amide Coupling Protocols for 5-Fluoro-1H-indazole-4-carboxylic Acid
Part 1: Strategic Analysis & Chemical Context
The coupling of 5-fluoro-1H-indazole-4-carboxylic acid presents a unique convergence of synthetic challenges that standard "add-and-stir" protocols often fail to address.[1] Unlike the more common 3-carboxamide indazoles (e.g., PARP inhibitors like Niraparib), the 4-position is situated in a "steric pocket" created by the peri-interaction with the N1/N2 pyrazole nitrogens and the ortho-interaction with the C5-fluorine atom.[1]
The Three-Pillar Challenge:
The Ortho-Fluoro Effect: While the 5-fluorine atom electronically activates the carbonyl carbon (making it more electrophilic), it simultaneously imposes significant steric strain on the tetrahedral intermediate required for amide bond formation.
The Peri-N Effect: The proximity of the carboxylic acid to the N-H of the indazole ring creates a risk of intramolecular hydrogen bonding that can sequester the acid, or worse, lead to competitive N-acylation (formation of unstable N-acyl indazoles) rather than the desired C-acylation.
Solubility: The planar, rigid indazole core often suffers from poor solubility in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF, DMSO) which complicate workup.
Recommendation: For robust, scalable synthesis, N1-protection is strongly advised prior to coupling.[1] However, for rapid medicinal chemistry exploration, direct coupling using specific reagents (T3P) is viable.
Part 2: Decision Matrix & Workflow
The following decision tree outlines the optimal synthetic pathway based on the nucleophilicity of your amine partner and the scale of the reaction.
Figure 1: Strategic decision tree for selecting the optimal amide coupling protocol based on amine sterics and reaction scale.
Part 3: Detailed Experimental Protocols
Protocol A: The "Green" Scalable Method (T3P)
Best for: Aliphatic amines, scale-up (>1g), and avoiding toxic byproducts.
Propylphosphonic Anhydride (T3P) is superior to HATU for this scaffold because it drives the reaction through a cyclic transition state that tolerates steric bulk better than uronium salts. It also produces water-soluble byproducts, eliminating the need for difficult chromatography to remove urea/guanidine residues.[1]
Solvent: 2-MeTHF or EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step:
Dissolution: Charge the carboxylic acid and the amine into a reaction vial. Add solvent (EtOAc or 2-MeTHF) to a concentration of 0.1 M.
Note: If the acid does not dissolve, add DMF dropwise until a clear solution or fine suspension is achieved.
Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.
Mechanism:[1][2][3][4][5] Pyridine acts as both a base and a nucleophilic catalyst, forming an active acyl-pyridinium intermediate.[1]
Activation: Add T3P solution dropwise at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.
QC Check: Monitor by LCMS. Look for the disappearance of the acid (M-H) peak.
Workup:
Dilute with EtOAc.
Wash successively with Water , 10% Citric Acid (to remove excess amine/pyridine), Sat. NaHCO3 (to remove unreacted acid), and Brine .
Dry over Na2SO4 and concentrate.
Protocol B: The "Steric Breaker" (Acid Chloride via Ghosez’s Reagent)
Best for: Weak nucleophiles (anilines), extremely hindered amines, or when T3P fails.
Critical Pre-requisite: You must protect the Indazole N1 position (e.g., THP or Boc) before using this method to prevent polymerization or N-acylation.
Activation: Dissolve the N1-protected acid in anhydrous DCM (0.2 M) under Nitrogen.
Chlorination: Add Ghosez’s Reagent dropwise at 0°C. Stir at RT for 1–2 hours.
Why Ghosez? It forms the acid chloride under neutral conditions, avoiding the harsh HCl gas generation associated with Thionyl Chloride or Oxalyl Chloride.
Coupling: In a separate vial, dissolve the amine and DIPEA in DCM.
Addition: Add the acid chloride solution (generated in situ) to the amine solution at 0°C.
Completion: Stir at RT for 2–4 hours.
Deprotection (Post-Coupling):
If THP/Boc: Treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to remove the N1 protecting group and yield the final 1H-indazole.
Part 4: Data Summary & Comparison
Parameter
HATU/DIPEA
T3P/Pyridine
Acid Chloride (Ghosez)
Reactivity
High
Moderate-High
Very High
Steric Tolerance
Moderate
Excellent
Excellent
Solubility Req.
Requires DMF/DMSO
Works in EtOAc/THF
Requires DCM/CHCl3
Byproduct Removal
Difficult (HMPA/Urea)
Easy (Water Wash)
Easy (Volatile)
Risk of N-Acylation
High (if N1 unprotected)
Low
Very High (Must protect N1)
Cost
High
Moderate
Moderate
Part 5: Troubleshooting Guide
Issue 1: Low Conversion / Starting Material Remains
Cause: The ortho-fluorine is blocking the approach of the amine.
Solution: Switch to Protocol B (Acid Chloride) . The chloride is smaller than the OBt/OAt active ester formed by HATU, allowing easier attack by the amine. Alternatively, heat the T3P reaction to 50°C (T3P is thermally stable).
Issue 2: Formation of N-Acyl Isomer (Side Product)
Cause: The Indazole N1 is reacting with the activated ester.[6]
Solution: This confirms the need for protection.[7] Use THP (Tetrahydropyranyl) protection.
THP Protection Protocol: React 5-fluoro-1H-indazole-4-carboxylic acid ester (methyl/ethyl) with 3,4-dihydro-2H-pyran (DHP) and cat.[1] p-TsOH in DCM.[1] Hydrolyze the ester after protection to get the N1-THP acid.
Issue 3: Poor Solubility of Starting Acid
Cause: High lattice energy of the indazole core.
Solution: Use a "Transient Protection" strategy (silylation).[8] Add BSA (Bis(trimethylsilyl)acetamide) (2.0 equiv) to the reaction mixture before adding the coupling agent. This silylates the N1 and Carboxyl group, solubilizing the molecule in DCM or THF. The silyl ester reacts rapidly with the coupling agent.
References
BenchChem. (2025).[9] Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. Retrieved from
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][10][11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from
Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA, 65(4), 226-230.[1] Retrieved from
Luo, G., Chen, L., & Dubowchik, G. (2006).[1][4] Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of Organic Chemistry, 71(14), 5392-5395.[1] (Cited for Protection Strategies).
Organic Syntheses. (2015). Amide Bond Formation via Activated Carboxylic Acid Derivatives. Retrieved from
Regioselective Synthesis of Indazole-4-Carboxylic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Indazole-4-Carboxylic Acids in Drug Discovery Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, inda...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Indazole-4-Carboxylic Acids in Drug Discovery
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, indazole-4-carboxylic acid and its derivatives represent a particularly valuable subclass of molecules. The strategic placement of the carboxylic acid group at the C4-position of the indazole scaffold provides a crucial handle for molecular diversification, enabling the synthesis of compound libraries for drug discovery programs. These derivatives have shown promise as anticancer, antiangiogenic, and antioxidant agents, highlighting the importance of robust and regioselective synthetic methods for their preparation.[1][2]
This comprehensive guide provides detailed application notes and protocols for the regioselective synthesis of indazole-4-carboxylic acid derivatives. We will explore multiple synthetic strategies, from multi-step classical approaches to modern transition-metal-catalyzed C-H activation, offering researchers a versatile toolbox for accessing this important class of compounds.
Method 1: Multi-Step Synthesis from Substituted Toluenes
One of the most established routes to substituted indazole-4-carboxylic acids involves a multi-step sequence starting from readily available precursors like 2-methylbenzoic acid. This classical approach offers a reliable, albeit lengthy, pathway to specific derivatives and allows for precise control over the substitution pattern. A prime example is the synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid.
Conceptual Workflow
The overall strategy involves the sequential functionalization of a toluene derivative, followed by the construction of the pyrazole ring to form the indazole core.
Caption: Multi-step synthesis of a substituted indazole-4-carboxylic acid derivative.
Detailed Experimental Protocol: Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid[1][3]
This protocol is adapted from the work of Sawant et al. and provides a step-by-step guide to the synthesis.
Step 1: Bromination of 2-Methylbenzoic Acid
Reaction: 2-Methylbenzoic acid is brominated to introduce a bromine atom onto the aromatic ring.
Procedure: To a solution of 2-methylbenzoic acid in concentrated sulfuric acid, add NBS portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture onto ice and filter the precipitate.
Step 2: Nitration
Reaction: The brominated intermediate is nitrated to introduce a nitro group.
Procedure: Add the brominated product to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C. Stir for 4 hours and then pour onto ice. Filter the resulting solid.
Step 3: Esterification
Reaction: The carboxylic acid is converted to its methyl ester to protect it during subsequent steps.
Reagents & Conditions: Methanol, sulfuric acid.
Procedure: Reflux the nitrated compound in methanol with a catalytic amount of sulfuric acid for 8 hours. Remove the solvent under reduced pressure.
Step 4: Reduction of the Nitro Group
Reaction: The nitro group is reduced to an amino group.
Reagents & Conditions: Iron powder, ammonium chloride, ethanol/water.
Procedure: Heat the nitroester with iron powder and ammonium chloride in a mixture of ethanol and water. Monitor the reaction by TLC until completion. Filter the reaction mixture and concentrate the filtrate.
Step 5: Indazole Ring Formation (Diazotization and Cyclization)
Reaction: The amino ester undergoes diazotization followed by intramolecular cyclization to form the indazole ring.
Reagents & Conditions: Sodium nitrite, hydrochloric acid, followed by heating.
Procedure: Dissolve the amino ester in aqueous hydrochloric acid and cool to 0 °C. Add a solution of sodium nitrite dropwise. After stirring for 30 minutes, heat the reaction mixture to promote cyclization.
Step 6: N-Alkylation with Cyclopentyl Bromide
Reaction: The NH of the indazole is alkylated with cyclopentyl bromide.
Procedure: Treat the N-alkylated ester with lithium hydroxide in a mixture of THF and water. Acidify the reaction mixture to precipitate the final product, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid.
Modern synthetic chemistry has seen a surge in the development of direct C-H functionalization methods, which offer a more atom- and step-economical approach to the synthesis of complex molecules. While the direct C4-carboxylation of indazoles is still an emerging area, strategies involving directing groups, successfully employed for the C4-functionalization of indoles, provide a promising blueprint.[3][4]
Conceptual Basis: Directed C-H Activation
This approach utilizes a directing group (DG) attached to the indazole core, which coordinates to a transition metal catalyst and positions it in close proximity to the C4-H bond, enabling its selective activation and subsequent functionalization.
Caption: Conceptual workflow for directed C4-carboxylation of indazoles.
Protocol: Ruthenium-Catalyzed C4-Alkenylation of Indole-3-carboxaldehyde (A Model for C4-Functionalization)[5]
While a direct protocol for C4-carboxylation of indazoles is not yet widely established, the following protocol for the C4-alkenylation of indoles demonstrates the principle of using a directing group for regioselective C-H functionalization. This can serve as a starting point for developing a carboxylation protocol.
Substrate: Indole-3-carboxaldehyde (the aldehyde acts as the directing group).
To a reaction vessel, add indole-3-carboxaldehyde, the ruthenium catalyst, and the acrylate.
Add the solvent and stir the mixture at an elevated temperature (e.g., 100 °C) for 12-24 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction, dilute with an organic solvent, and purify by column chromatography.
Note: To adapt this for carboxylation, one might explore the use of CO₂ gas or other carboxylating agents in the presence of a suitable transition metal catalyst and a directing group on the indazole.
Method 3: Synthesis via 4-Formylindazole Intermediate
An alternative regioselective strategy involves the synthesis of a 4-formylindazole intermediate, which can then be readily oxidized to the corresponding carboxylic acid. This two-step approach can be highly effective if a reliable method for the synthesis of the aldehyde precursor is available.
Synthesis of 4-Formylindazoles
The synthesis of 4-formylindazoles can be challenging due to the directing effects of the pyrazole ring. However, specific strategies can be employed:
From substituted anilines: A multi-step synthesis starting from a suitably substituted aniline can be designed to place a formyl group or a precursor at the desired position before the indazole ring formation.
Vilsmeier-Haack type reactions: While typically directing to other positions, specific substitution patterns on the indazole ring might favor C4-formylation under Vilsmeier-Haack conditions (POCl₃/DMF).
Protocol: Oxidation of 4-Formylindazole to Indazole-4-carboxylic Acid
Once the 4-formylindazole is obtained, its oxidation to the carboxylic acid is a standard transformation.
Reagents & Conditions: Several oxidizing agents can be used, including:
Potassium permanganate (KMnO₄) in aqueous base.
Jones reagent (CrO₃ in sulfuric acid and acetone).
Pinnick oxidation (sodium chlorite, NaCIO₂, with a scavenger like 2-methyl-2-butene).
General Procedure (Pinnick Oxidation):
Dissolve the 4-formylindazole in a suitable solvent like t-BuOH and water.
Add 2-methyl-2-butene.
Add a solution of sodium chlorite in water dropwise at room temperature.
Stir the reaction until the starting material is consumed (monitored by TLC).
Quench the reaction with sodium sulfite solution and acidify to precipitate the carboxylic acid.
Oxidizing Agent
Advantages
Disadvantages
KMnO₄
Inexpensive, powerful
Can over-oxidize, harsh conditions
Jones Reagent
Strong oxidant
Toxic chromium waste
Pinnick Oxidation
Mild, selective for aldehydes
More expensive reagents
Conclusion and Future Perspectives
The regioselective synthesis of indazole-4-carboxylic acid derivatives remains a topic of significant interest for medicinal chemists. While multi-step syntheses from functionalized precursors are well-established for specific targets, the development of more direct and versatile methods is an ongoing endeavor. The application of modern synthetic techniques, such as directed C-H activation, holds immense promise for streamlining the synthesis of these valuable compounds. Further research into directing group strategies for the C4-carboxylation of the indazole nucleus is warranted and will undoubtedly lead to novel and efficient synthetic routes. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore and advance the synthesis of this important class of molecules.
References
Sawant, S. D., et al. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Journal of Molecular Structure, 1236, 130288.
Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters, 15(24), 6262–6265.
Gaikwad, N. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29469-29493.
Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879-933.
Tomma, J. H., et al. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Egyptian Journal of Chemistry, 63(12), 4735-4746.
Singampalli, A., et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives.
Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters, 15(24), 6262-6265.
Application Note: Strategic Functionalization of the C4 Position in 5-Fluoroindazoles
Introduction & Challenge Analysis The functionalization of 5-fluoroindazoles presents a unique paradox in medicinal chemistry. While the 5-fluoro motif is highly desirable for metabolic stability and potency (modulating...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Challenge Analysis
The functionalization of 5-fluoroindazoles presents a unique paradox in medicinal chemistry. While the 5-fluoro motif is highly desirable for metabolic stability and potency (modulating pKa and lipophilicity), it significantly alters the electronic landscape of the indazole core.
The C4 position (the "Bay Region") is notoriously difficult to access due to two converging factors:
Steric Hindrance: The C4 proton is located in the peri-position relative to N1, creating significant steric clash with N1-protecting groups.
Electronic Competition:
C3 Position: The most acidic and kinetically active site for deprotonation.
C6 Position: Activated by the ortho-directing effect of the 5-fluorine but lacks the steric hindrance of C4.
Scope of this Guide: This protocol details two high-fidelity workflows to bypass these limitations. We move beyond simple
or standard lithiation (which fail at C4) and utilize TMP-Magnesiation and Iridium-Catalyzed C-H Activation .
Chemical Logic & Mechanism
The 5-Fluoro Inductive Effect
The fluorine atom at C5 exerts a strong inductive effect (
), increasing the acidity of the adjacent protons at C4 and C6.
Without C3-Blocking: Bases like
-BuLi or TMPMgCl·LiCl will almost exclusively deprotonate C3 (pKa ~35) before touching the benzene ring.
With C3-Blocking: The competition shifts to C4 vs. C6. While C6 is sterically accessible, C4 is chemically distinct due to the "Cooperative Effect" if a coordinating group is present at N1 or C3.
Diagram 1: Regioselectivity Landscape of 5-Fluoroindazole
The following diagram maps the competitive reactive sites and the strategy to isolate C4 reactivity.
Caption: Regioselectivity map showing the necessity of C3-blocking to divert reactivity toward the sterically hindered C4 position via the 5-Fluoro inductive effect.
Protocol A: TMP-Mediated C4 Magnesiation
Best for: Introducing electrophiles (Aldehydes, Halogens, Ketones) when C3 is already substituted (e.g., C3-Iodo, C3-Chloro).
Rationale
Standard lithium bases (
-BuLi) are too aggressive and often attack the N1-protecting group or cause ring fragmentation at temperatures required to metalate C4. We utilize Knochel’s Base (TMPMgCl·LiCl) .[1] This bulky, non-nucleophilic base operates at higher temperatures (-20°C to 0°C) than Li-bases, allowing thermodynamic equilibration to the C4 position stabilized by the adjacent Fluorine and N1 coordination.
Solvent: Anhydrous THF (dried over molecular sieves).
Quench: DMF (for formylation) or
(for iodination).
Step-by-Step Workflow
Preparation (Inert Atmosphere):
Flame-dry a 25 mL Schlenk flask under Argon.
Charge with Substrate (1.0 equiv, 1.0 mmol) and anhydrous THF (5 mL).
Cool the solution to -20°C (Cryostat or ice/salt bath). Note: Do not cool to -78°C; the magnesiation has a high activation barrier at C4.
Magnesiation (The Critical Step):
Add TMPMgCl[2]·LiCl (1.2 equiv) dropwise over 5 minutes.
Incubate: Stir at -20°C for 30 minutes, then warm to 0°C for 1 hour.
Checkpoint: Take a 50 µL aliquot, quench with
, and check by NMR. Disappearance of the C4 doublet (split by F) confirms metalation.
Electrophilic Trapping:
Cool back to -20°C.
Add the Electrophile (e.g., DMF, 1.5 equiv) dropwise.
Allow to warm to room temperature over 2 hours.
Workup:
Quench with sat. aq.
. Extract with EtOAc (3x).
Dry over
and concentrate.
Data Validation: Expected Shifts
Position
1H NMR (Pre-Rxn)
1H NMR (Post-Mg-D2)
Notes
C3
N/A (Iodine)
N/A
Blocked
C4
7.45 (dd)
Silent
Confirmation of C4 functionalization
C6
7.15 (td)
7.15 (d)
Coupling pattern simplifies
C7
7.60 (dd)
7.60 (dd)
Unaffected
Protocol B: Iridium-Catalyzed C4 Borylation
Best for: Late-stage functionalization where "Halogen Dance" or metalation is too harsh. Requires a directing group at C3.
Rationale
Iridium catalysts ([Ir(OMe)(cod)]2) with bipyridine ligands generally favor the sterically unhindered C7 position. To hit C4, we must exploit a C3-Directing Group (DG) such as an ester or amide that can chelate the Iridium center and force it into the crowded C4 bay.
Diagram 2: C3-Directed C4-H Activation Workflow
Caption: The carbonyl group at C3 overrides the natural steric repulsion, directing the Iridium catalyst specifically to the C4 position.
Protocol Steps
Reaction Setup:
In a glovebox, combine Substrate (C3-COOMe-5-fluoroindazole),
(3 mol%), and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 6 mol%).
Add
(1.1 equiv).
Solvent: Anhydrous Hexane or THF.
Execution:
Seal in a pressure tube.
Heat to 80°C for 16 hours.
Note: The 5-Fluoro group slightly deactivates the ring, so higher temps (80°C vs 60°C) are often required compared to non-fluorinated indazoles.
Purification:
Filter through a short pad of silica/Celite.
Evaporate solvent.
Critical: Pinacol boronic esters on indazoles can be protodeboronated on silica. Use neutral alumina or rapid flash chromatography.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Regioselectivity Loss (C6 Product)
Temperature too high during magnesiation.
Maintain -20°C strictly. Do not warm to 0°C until base is fully equilibrated.
Low Yield (Protocol A)
Moisture in TMP base; Base degradation.
Titrate TMPMgCl·LiCl before use. Use fresh molecular sieves.
C3-Deblocking
Metal-Halogen exchange at C3-I instead of C4-H deprotonation.
Use TMPZnCl·LiCl (milder) or switch C3-blocker to C3-Cl or C3-Me.
N1-Deprotection
Acidic workup too harsh.
Use buffered quench (Phosphate buffer pH 7) instead of HCl.
References
Knochel, P., et al. (2011). Regioselective Magnesiation of N-Heterocycles using TMPMgCl[1][3]·LiCl.[1][2][3] This seminal work establishes the kinetic vs. thermodynamic control of indazole metalation.
Hartwig, J. F., et al. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes. Details the steric rules governing Ir-catalyzed borylation and the use of directing groups.
Unsinn, A., & Knochel, P. (2012). Regioselective zincation of indazoles using TMP2Zn and Negishi cross-coupling. Specific protocol for handling sensitive indazole substrates without ring opening.
Luo, Y., et al. (2017). Iridium-Catalyzed Direct Regioselective C4-Amidation of Indoles. While focused on indoles, this establishes the "Bay Region" functionalization logic applicable to indazoles.
[4]
Application Note: Protecting Group Strategies for 5-Fluoro-1H-indazole-4-carboxylic Acid
Executive Summary The 5-fluoro-1H-indazole-4-carboxylic acid scaffold (CAS 1077-96-9) represents a critical pharmacophore in the development of PARP inhibitors and kinase modulators.[1] However, its amphoteric nature—pos...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-fluoro-1H-indazole-4-carboxylic acid scaffold (CAS 1077-96-9) represents a critical pharmacophore in the development of PARP inhibitors and kinase modulators.[1] However, its amphoteric nature—possessing both an acidic carboxylic acid at the sterically congested C4 position and a nucleophilic nitrogen pair (N1/N2)—presents significant synthetic challenges.
This guide details validated protocols for establishing orthogonal protecting group strategies . We focus on overcoming two primary failure modes:
Regioisomeric Scrambling: Uncontrolled N1 vs. N2 protection.
Chemo-incompatibility: Premature deprotection of the carboxylic acid during base-mediated N-functionalization.[1]
We present two primary workflows: a Base-Resistant Strategy (N-Boc/Methyl Ester) for general medicinal chemistry and an Acid-Labile Strategy (N-THP/Methyl Ester) for sensitive substrates.[1]
Strategic Analysis
The Regioselectivity Challenge
The indazole ring exists in a tautomeric equilibrium favoring the 1H-isomer (N1-H) over the 2H-isomer (N2-H). However, the introduction of a bulky carboxylic acid at C4 (peri-position to C3) and an electron-withdrawing fluorine at C5 alters the electronic landscape.
Thermodynamic Control (N1): Under reversible conditions or with soft electrophiles, the N1-protected product is favored due to the preservation of the benzenoid aromaticity in the fused ring system.
Kinetic Control (N2): Strong bases and hard electrophiles can lead to mixtures containing significant N2-isomers, which are often difficult to separate chromatographically.
The "Peri" Steric Effect
The C4-carboxylic acid is spatially adjacent to the C3 position.[1] While not directly adjacent to N1, the steric bulk at C4 can twist the carboxylate out of plane, affecting solubility and reactivity. Furthermore, the 5-fluorine atom increases the acidity of the N-H proton (pKa ~12-13), necessitating careful base selection to avoid over-alkylation.[1]
Visualized Workflows
Decision Matrix for Protection Strategy
Figure 1: Strategic decision tree for selecting the appropriate protecting group pair based on downstream chemistry requirements.
Detailed Protocols
Protocol A: The "Acid-First" Approach (Methyl Ester Synthesis)
Rationale: Protecting the carboxylic acid first is crucial. Attempting N-protection on the free acid often consumes two equivalents of reagent or leads to unstable mixed anhydrides.[1] We utilize a modified Fischer esterification to overcome the C4 steric hindrance.
Safety: SOCl₂ releases HCl and SO₂ gas. Perform in a fume hood.
Procedure:
Setup: Charge a round-bottom flask with 5-fluoro-1H-indazole-4-carboxylic acid and a magnetic stir bar.
Solvent Addition: Add anhydrous Methanol under N₂ atmosphere. Cool the suspension to 0°C using an ice bath.
Activation: Add Thionyl Chloride dropwise over 20 minutes. Note: The reaction is exothermic. Control addition rate to maintain temp < 10°C.
Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours.
Checkpoint: Monitor by LC-MS.[1][2][3] The C4-COOH is sterically crowded; if conversion is <90% after 6h, add 1.0 eq additional SOCl₂ and reflux overnight.
Workup: Concentrate the mixture in vacuo to remove MeOH and excess SOCl₂.
Neutralization: Resuspend the residue in EtOAc and wash carefully with saturated NaHCO₃ (aq) until pH ~8.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.
Data: Methyl ester peak appears at ~3.9 ppm in ¹H NMR.
Protocol B: Regioselective N-Boc Protection
Rationale: The tert-butoxycarbonyl (Boc) group is chosen for its stability to basic hydrolysis (used to cleave the methyl ester later) and its ability to direct N1-selectivity thermodynamically.
Dissolution: Dissolve the methyl ester in DCM (0.2 M).
Base Addition: Add TEA and DMAP. Stir at Room Temperature (RT) for 10 minutes.
Protection: Add Boc₂O (dissolved in minimal DCM) dropwise.
Reaction: Stir at RT for 2–4 hours.
Mechanism:[3][4] DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that transfers the Boc group to the indazole.[1]
Regiocontrol: At RT with DMAP, the N1-isomer is thermodynamically favored (>10:1 ratio).
Workup: Quench with 0.5 M HCl (cold) to remove DMAP/TEA. Wash with brine.[5]
Purification: Silica gel chromatography (Hexane/EtOAc).
Critical Step: The N1 and N2 isomers have different R_f values. The N1-Boc isomer is typically less polar (higher R_f) than the N2-Boc isomer.
Validation: Verify N1 connectivity via NOESY NMR (interaction between N-Boc t-butyl protons and C7-H).[1]
Protocol C: N-THP Protection (Alternative)
Rationale: For syntheses requiring strong bases (e.g., organolithiums) where Boc might be labile or act as a directing group, the Tetrahydropyranyl (THP) group offers excellent base stability.
Procedure:
Dissolve Methyl 5-fluoro-1H-indazole-4-carboxylate in Toluene or DCM.[1]
Heat to reflux (if Toluene) or stir at RT (if DCM) for 3h.
Note on Isomers: THP protection is often less regioselective than Boc. It may produce a mixture of N1/N2 and diastereomers (due to the chiral center on THP). However, for simple protection/deprotection cycles, the mixture is often carried forward as the isomers re-converge upon deprotection.
Problem: Low yield in Protocol A (Esterification).
Cause: The "peri" effect of the C3-position relative to C4-COOH creates a hydrophobic pocket that repels solvent/reagents.[1]
Fix: Use a higher boiling alcohol (Ethanol) or add a co-solvent like Toluene to increase reaction temperature; ensure anhydrous conditions to drive equilibrium.
Problem: N2-Boc isomer formation > 10%.
Cause: Kinetic control due to fast addition of Boc₂O or insufficient equilibration time.
Fix: Allow the reaction to stir longer (overnight). The N2-Boc isomer can rearrange to the more stable N1-Boc isomer via intermolecular transfer catalyzed by DMAP.[1]
References
Regioselective Synthesis of Indazoles
Lovering, F. et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[1] Tetrahedron Letters, 2008.[1]
Context: Establishes the thermodynamic preference for N1 alkyl
(General Journal Link)
Boc Protection Strategies
Chankeshwara, S. V., & Chakraborti, A. K.[1][6] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines." Organic Letters, 2006.[1]
Context: mechanistic insights into Boc protection efficiency.
THP Protection in Peptide/Heterocycle Chemistry
Postma, A. et al. "Understanding Tetrahydropyranyl as a Protecting Group." ChemistryOpen, 2017.[1]
Context: Detailed stability profiles of THP on nitrogen heterocycles.
Synthesis of 5-Fluoro-indazole derivatives
Patent CN110452177A. "Synthesis method of 5-bromo-4-fluoro-1H-indazole."
Context: Provides industrial conditions for handling the 4,5-substituted indazole core.[1]
Indazole Carboxylic Acid Properties
PubChem Compound Summary for CID 14999052 (5-fluoro-1H-indazole-3-carboxylic acid - Note: Structural analog used for pKa estimation).[1]
Application Notes & Protocols: Esterification Strategies for Sterically Hindered Indazole Carboxylic Acids
Introduction: The Challenge of Esterifying Sterically Hindered Indazole Carboxylic Acids Indazole derivatives are crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Esterifying Sterically Hindered Indazole Carboxylic Acids
Indazole derivatives are crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3] The synthesis of indazole-based compounds often requires the esterification of indazole carboxylic acids. However, when these carboxylic acids are sterically hindered, traditional esterification methods, such as Fischer esterification, often fail or provide low yields due to the difficulty of the alcohol nucleophile in accessing the sterically encumbered carbonyl carbon.[4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective esterification methods for these challenging substrates. We will explore the mechanistic basis for several powerful techniques, provide detailed experimental protocols, and offer insights into selecting the optimal method for a given substrate.
Understanding the Steric Hindrance Challenge
Steric hindrance around the carboxylic acid group on an indazole ring can arise from bulky substituents on the indazole core or on the carboxylic acid itself. This steric bulk impedes the approach of the alcohol, slowing down the rate of reaction and often leading to side reactions or decomposition under harsh conditions.[7][8][9] Therefore, successful esterification of these molecules requires methods that either enhance the electrophilicity of the carboxylic acid or utilize a more reactive nucleophile under mild conditions.
Recommended Esterification Methodologies
This guide will focus on three robust methods for the esterification of sterically hindered indazole carboxylic acids:
Steglich Esterification: A mild and efficient method using a carbodiimide coupling agent and a nucleophilic catalyst.[4][10][11][12]
Mitsunobu Reaction: A versatile reaction that activates the alcohol to become the electrophile, allowing for esterification with inversion of stereochemistry if a chiral alcohol is used.[13][14][15][16][17]
Diazomethane and Trimethylsilyldiazomethane (TMS-Diazomethane) Esterification: A highly efficient method for the formation of methyl esters under very mild conditions.[18][19]
Steglich Esterification
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[4][11] It is particularly well-suited for sterically hindered substrates where traditional acid-catalyzed methods fail.[10][12] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[10][11]
Mechanism of Action
The mechanism of the Steglich esterification involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide.[4][12] This intermediate is then attacked by the alcohol to form the ester. DMAP accelerates the reaction by forming a more reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol.[4][11]
Technical Support Center: Enhancing the Solubility of 5-fluoro-1H-indazole-4-carboxylic Acid in Organic Solvents
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-fluoro-1H-indazole-4-carboxylic acid. This resource provides in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-fluoro-1H-indazole-4-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of achieving adequate solubility in organic solvents. Our approach is grounded in chemical principles and extensive laboratory experience to empower you with the knowledge to overcome solubility hurdles in your experiments.
Introduction: Understanding the Molecule
5-fluoro-1H-indazole-4-carboxylic acid is a heterocyclic aromatic compound. Its structure, featuring both a carboxylic acid group and a fluorinated indazole core, presents a unique solubility profile. The indazole ring system contributes to its aromaticity and potential for π-π stacking interactions, while the carboxylic acid moiety introduces polarity and the capacity for hydrogen bonding. The fluorine atom, being highly electronegative, can influence the molecule's electronic properties and intermolecular interactions.[1][2] The interplay of these features dictates its solubility in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended starting solvents for dissolving 5-fluoro-1H-indazole-4-carboxylic acid?
A1: Based on the structure, polar aprotic solvents are excellent starting points. These solvents can effectively solvate the polar carboxylic acid group and the indazole ring. We recommend beginning with:
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
For less polar applications, polar protic solvents such as ethanol or methanol can also be considered, although solubility might be lower compared to polar aprotic solvents.
Q2: I am observing low solubility in my desired non-polar solvent. What are my options?
A2: It is expected that 5-fluoro-1H-indazole-4-carboxylic acid will have low solubility in non-polar solvents like hexane or toluene due to the significant polarity imparted by the carboxylic acid and the nitrogen-containing heterocyclic ring. To work with such systems, consider creating a more concentrated stock solution in a polar aprotic solvent like DMSO and then diluting it into your non-polar medium. Be mindful of potential precipitation upon dilution and perform a small-scale test first.
Q3: Can temperature be used to improve solubility?
A3: Yes, for many compounds, solubility increases with temperature. Gentle heating of the solvent while stirring can significantly improve the dissolution rate and the amount of solute that can be dissolved. However, it is crucial to first assess the thermal stability of 5-fluoro-1H-indazole-4-carboxylic acid in your chosen solvent to avoid degradation. We recommend a preliminary thermal stability test, for example, by heating a sample solution and monitoring for any changes in color or the appearance of degradation products by LC-MS.
Q4: How does the presence of water affect solubility in organic solvents?
A4: The presence of small amounts of water can surprisingly enhance the solubility of carboxylic acids in some organic solvents.[3][4][5] This phenomenon, known as "water-enhanced solubility," is attributed to the formation of hydrogen-bonded bridges between the carboxylic acid, water, and the organic solvent molecules. This can be particularly effective in solvents with a carbonyl group.[3] However, excessive water can lead to precipitation, so careful optimization is necessary.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This guide is designed to walk you through a logical sequence of steps to diagnose and resolve common solubility challenges encountered with 5-fluoro-1H-indazole-4-carboxylic acid.
dot
Caption: A logical workflow for troubleshooting solubility issues.
Issue: The compound is not dissolving in my chosen organic solvent at room temperature.
Step 1: Systematic Solvent Screening
Rationale: The principle of "like dissolves like" is a good starting point. The polarity of the solvent should be matched with the polarity of the solute. Given the polar nature of 5-fluoro-1H-indazole-4-carboxylic acid, a range of polar solvents should be tested.
Protocol:
Prepare small, equivalent amounts of the compound in separate vials.
Add a measured volume of each test solvent (e.g., DMSO, DMF, NMP, ethanol, methanol, acetonitrile, acetone) to achieve a target concentration.
Vortex each vial at room temperature for a set period (e.g., 5-10 minutes).
Visually inspect for complete dissolution. If not fully dissolved, proceed to the next step.
Step 2: Controlled Temperature Increase
Rationale: Increasing the kinetic energy of the system by heating can overcome the activation energy required for dissolution.
Protocol:
Using the vials from Step 1 where the compound did not fully dissolve, place them in a controlled temperature water bath or on a hot plate with magnetic stirring.
Gradually increase the temperature in increments of 10°C.
Allow the solution to equilibrate at each temperature for 5-10 minutes with continuous stirring.
Observe the temperature at which complete dissolution occurs.
Crucial: After dissolution, allow the solution to cool back to room temperature to check for precipitation. If the compound crystallizes out, it indicates that the solubility is temperature-dependent and the solution may be supersaturated at room temperature.
Step 3: Implementation of a Co-Solvent System
Rationale: A mixture of solvents can have solubilizing properties that are superior to a single solvent. A co-solvent can disrupt the crystal lattice of the solute more effectively and create a more favorable solvation environment.
Protocol:
Start with the solvent in which the compound has shown partial solubility.
Incrementally add a second, miscible solvent (the co-solvent) in small percentages (e.g., 5-10% v/v). Good co-solvents to try include those from a different class (e.g., adding a polar protic solvent like ethanol to a polar aprotic solvent like DMSO).
After each addition, vortex or stir the mixture thoroughly and observe for any improvement in solubility.
The addition of a small amount of water can also be tested as a co-solvent.[3][4][5]
Rationale: The carboxylic acid moiety of 5-fluoro-1H-indazole-4-carboxylic acid is acidic. In protic solvents (like alcohols or water-containing systems), deprotonating the carboxylic acid to its carboxylate salt form can dramatically increase its polarity and, consequently, its solubility.
Protocol:
Disperse the compound in the chosen protic solvent system.
Add a small amount of a suitable organic base (e.g., triethylamine, diisopropylethylamine) dropwise while stirring.
Monitor for dissolution. The formation of the salt should lead to a significant increase in solubility.
Caution: Be aware that changing the pH will alter the chemical nature of your compound, which may impact downstream applications. This method is generally suitable when the ionized form is acceptable for the subsequent experimental steps.
Data Summary: Predicted Solubility Profile
The following table provides a qualitative prediction of the solubility of 5-fluoro-1H-indazole-4-carboxylic acid in various classes of organic solvents, based on its chemical structure and general principles of solubility.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Aprotic
DMSO, DMF, NMP
High
These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating both the polar carboxylic acid group and the aromatic indazole ring.
Polar Protic
Methanol, Ethanol
Moderate
The hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, facilitating interaction with the carboxylic acid and the indazole nitrogens. However, their polarity is lower than that of polar aprotic solvents.
Ketones
Acetone, Methyl Ethyl Ketone
Moderate to Low
These solvents have a polar carbonyl group but are less polar overall than alcohols and aprotic polar solvents.
Ethers
Tetrahydrofuran (THF), Dioxane
Low
Ethers are relatively non-polar and have limited ability to form strong hydrogen bonds, making them poor solvents for this compound.
Non-Polar
Hexane, Toluene
Very Low
The significant polarity of the carboxylic acid and the indazole moiety makes the compound incompatible with non-polar solvents.
Experimental Workflow for Solubility Determination
dot
Caption: A systematic workflow for determining solubility.
We trust this technical guide will be a valuable asset in your research endeavors. Should you have any further questions or require more specific guidance, please do not hesitate to contact our technical support team.
References
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved February 15, 2026, from [Link]
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved February 15, 2026, from [Link]
ResearchGate. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. Retrieved February 15, 2026, from [Link]
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved February 15, 2026, from [Link]
RSC Publishing. (2015, July 16). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Retrieved February 15, 2026, from [Link]
ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved February 15, 2026, from [Link]
OSTI.GOV. (1992, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article). Retrieved February 15, 2026, from [Link]
LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 15, 2026, from [Link]
Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved February 15, 2026, from [Link]
American Chemical Society. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved February 15, 2026, from [Link]
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved February 15, 2026, from [Link]
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved February 15, 2026, from [Link]
National Institutes of Health. (2024, July 6). Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth. PMC. Retrieved February 15, 2026, from [Link]
ChemSynthesis. (2025, May 20). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Fluorine compounds. Retrieved February 15, 2026, from [Link]
Chemical Engineering Transactions. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Retrieved February 15, 2026, from [Link]
controlling N1 vs N2 alkylation selectivity in 5-fluoroindazoles
Technical Support Center: Indazole Functionalization Unit Topic: Controlling N1 vs. N2 Alkylation Selectivity in 5-Fluoroindazoles Ticket ID: IND-5F-REGIO-001 Status: Open Executive Summary: The 5-Fluoro Electronic Facto...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Indazole Functionalization UnitTopic: Controlling N1 vs. N2 Alkylation Selectivity in 5-Fluoroindazoles
Ticket ID: IND-5F-REGIO-001
Status: Open
Executive Summary: The 5-Fluoro Electronic Factor
Welcome to the Indazole Functionalization Support Center. You are likely here because your alkylation of 5-fluoroindazole yielded an inseparable mixture of N1 and N2 isomers.
The Core Problem: Indazoles are ambident nucleophiles. The 5-fluoro substituent adds a layer of complexity:
Acidity: The fluorine atom (electron-withdrawing via induction) at the C5 position increases the acidity of the N-H bond (
13.8 vs. 14.2 for unsubstituted indazole), making deprotonation easier but the resulting anion less nucleophilic.
Tautomeric Bias: While N1-H is the thermodynamically stable tautomer (preserving the benzenoid system), the 5-F group slightly destabilizes the N1 cation intermediate during electrophilic attack, narrowing the energy gap between the N1 and N2 transition states.
This guide provides the protocols to force the reaction toward your desired isomer.
Module 1: The Mechanistic Pathway (Visualization)
To control the outcome, you must understand the competition between Kinetic (N2) and Thermodynamic (N1) control.
Figure 1: Reaction coordinate visualization showing N2 as the kinetic trap and N1 as the thermodynamic sink. The 5-fluoro group stabilizes the anion, making the "Isomerization" step slower if the temperature is insufficient.
Module 2: Troubleshooting Guides & Protocols
Scenario A: "I need the N1-isomer exclusively."
Diagnosis: You are likely using a base that allows loose ion pairing (like
in DMF), leading to a mixture.
The Fix: Force thermodynamic control or use "Tight Ion Pairing" to shield N2.
Protocol: The Sodium Chelation Method
Mechanism: Sodium (
) coordinates tightly with N2, sterically hindering it and forcing the electrophile to attack N1.
Scenario B: "I need the N2-isomer, but I keep getting N1."
Diagnosis: You are operating under thermodynamic conditions. N2 is unstable and reverts to N1 if given enough energy or time.
The Fix: Use Kinetic Control or Acid-Catalyzed Imidate Chemistry.
Protocol: The Trichloroacetimidate Method (Pfizer Strategy)
Mechanism: This method avoids the ambident anion entirely. It proceeds via an
-like pathway or concerted transfer under acidic conditions where N2 (the more basic nitrogen) attacks the activated electrophile.
Reagents: Alkyl 2,2,2-trichloroacetimidate,
or TMSOTf.
Solvent: Cyclohexane/DCM (Non-polar solvents suppress the ionic dissociation required for N1 rearrangement).
Step-by-Step:
Preparation: Dissolve 5-fluoroindazole (1.0 equiv) and the alkyl trichloroacetimidate (1.5 equiv) in anhydrous cyclohexane/DCM (2:1 ratio).
Catalysis: Add
(0.1 equiv) at 0°C.
Reaction: Stir at RT for 2–4 hours. Do not heat.
Filtration: The byproduct (trichloroacetamide) often precipitates. Filter it off.
Purification: Flash chromatography immediately. Do not let the crude mixture sit, as N2 isomers can slowly isomerize on acidic silica.
Expected Selectivity: >1:10 (N1:N2).
Module 3: Comparative Data & Decision Matrix
Use this table to select conditions based on your reagents.
Variable
Condition A (N1-Selective)
Condition B (N2-Selective)
Condition C (The "Mix" - Avoid)
Base
NaH or
None (Acid Catalysis) or Mitsunobu (/DIAD)
or NaOH
Solvent
THF or Dioxane
Toluene, DCM, or Cyclohexane
DMF, DMSO, or MeCN
Temperature
High (Reflux/60°C+)
Low (0°C to RT)
RT
Electrophile
Alkyl Halides (Br/I)
Trichloroacetimidates or Alcohols
Alkyl Chlorides
Mechanism
Thermodynamic / Chelation
Kinetic / Protonation-driven
Loose Ion Pair (Random)
5-F Impact
Fast deprotonation
N2 is slightly more basic than N1
High mixture ratio
Frequently Asked Questions (FAQ)
Q: Does the 5-fluoro group prevent the use of Buchwald-Hartwig arylation?A: No, but it changes the ligand requirement. For N1-arylation of 5-fluoroindazole, use CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine (Chan-Lam conditions) or Palladium with Xantphos . The electron-withdrawing fluorine makes the nitrogen less nucleophilic, so you need a more active catalyst cycle than standard indazole.
Q: I used NaH/DMF and still got a mixture. Why?A: DMF is the culprit. DMF is a polar aprotic solvent that solvates cations (
) extremely well. This breaks the "tight ion pair" between Sodium and N2, leaving both nitrogens exposed. Switch to THF or Toluene to restore the shielding effect.
Q: Can I convert my isolated N2 product into N1?A: Yes. This is the "Thermal Rearrangement." Heat your N2-alkyl 5-fluoroindazole in neat anisole or high-boiling solvent at 140°C. It will migrate to the N1 position (the thermodynamic sink).
References
Lovering, F. et al. (2022). Selective N2-Alkylation of Indazoles via Trichloroacetimidates. Synthesis.
Gaulon, C. et al. (2005). Palladium-Catalyzed N-Arylation of Indazoles: Regioselectivity and Application. Journal of Organic Chemistry.
Cheung, M. et al. (2003). Investigation of the Regioselectivity of Alkylation of Indazoles. Tetrahedron Letters.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Foundational text on tautomeric equilibrium).
The purification of 5-fluoro-1H-indazole-4-carboxylic acid presents a unique challenge due to the amphoteric nature of the indazole ring (weakly basic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
, acidic -H) combined with the carboxylic acid moiety. Common synthetic routes—such as the diazotization of substituted anilines or lithiation-carboxylation sequences—frequently yield regioisomers (specifically the 6-carboxylic acid or 3-carboxylic acid variants) and unreacted starting materials.[1]
This guide provides a self-validating purification workflow designed to isolate the 4-isomer from these specific impurities.
Module 1: The "Quick Fix" (Triage)
User Issue: "My crude product is a dark solid, and LC-MS shows 85% purity. Standard silica columns are causing tailing and poor separation."[1]
Diagnosis:
Indazole carboxylic acids are zwitterionic and highly polar. On standard normal-phase silica, they streak due to strong interactions with silanol groups.[1] Furthermore, regioisomers often co-elute in organic solvents.[1]
Immediate Action: The pH-Swing Protocol
Before attempting chromatography, you must exploit the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
difference between the carboxylic acid (~3.5) and the non-acidic impurities (unreacted indazoles or halogenated precursors).
Protocol: Acid-Base Impurity Rejection
Dissolution: Suspend the crude solid in 1M NaOH (aq) (5-10 volumes).
Why: The 4-COOH and any regioisomeric acids will deprotonate and dissolve.[1] Non-acidic impurities (e.g., 5-fluoro-1H-indazole starting material) will remain insoluble.[1]
Filtration: Filter the alkaline solution through a Celite pad. Discard the solid filter cake (contains non-acidic organic impurities).
Precipitation (The Critical Step):
Cool the filtrate to 0–5°C.
Slowly add 2M HCl dropwise while stirring vigorously.
Stop point: Adjust pH to exactly 3.0–3.5 .
Technical Insight: Going too low (pH < 1) can protonate the indazole nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
~1.5), forming a soluble hydrochloride salt, causing yield loss. You want the zwitterionic/neutral species to crash out.
Isolation: Filter the resulting precipitate. Wash with cold water (
) and minimal cold acetonitrile.
Module 2: Deep Purification (Regioisomer Separation)
User Issue: "I have removed the starting material, but NMR shows ~10% of the 6-carboxylic acid isomer. How do I separate them?"
Scientific Logic:
Regioisomers (4-COOH vs. 6-COOH) have identical molecular weights and similar polarities, making flash chromatography inefficient.[1] However, their Crystal Lattice Energies differ significantly due to intramolecular hydrogen bonding.[1]
4-COOH Isomer: The carboxylic acid at C4 is spatially close to the indazole N1/N2, often allowing for intramolecular H-bonding or specific dimer formations that reduce solubility in polar aprotic solvents compared to the 6-isomer.[1]
Workflow Visualization
Caption: Figure 1.[1][2] Purification logic flow emphasizing the removal of non-acidic impurities via pH control followed by regioisomer separation via crystallization.[1]
Protocol: Selective Recrystallization
Solvent System: Methanol / Water (3:1 ratio) or Acetonitrile (ACN).
Reflux: Suspend the solid from Module 1 in Methanol (10 volumes). Heat to reflux. The solid may not dissolve completely yet.
Titration: Add water dropwise at reflux until the solution becomes slightly turbid, then add just enough methanol to clear it again.
Cooling Ramp: Turn off the heat and allow the flask to cool to room temperature slowly (over 2 hours) in the oil bath.
Why: Rapid cooling traps the kinetic impurity (6-isomer). Slow cooling favors the thermodynamic product (4-isomer).
Harvest: Filter the crystals.
Wash: Wash with 10% cold MeOH in Water.
Drying: Dry under high vacuum at 45°C. Warning: Do not exceed 60°C; electron-deficient aromatic acids can decarboxylate under thermal stress.[1]
Module 3: Troubleshooting & FAQs
Q1: Why does my compound streak on TLC/Column even after workup?
A: The carboxylic acid group interacts with the silica.[1]
Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., DCM:MeOH:HOAc 95:4:1).[1] This keeps the acid protonated and reduces streaking. Alternatively, use a C18 Reverse Phase column with Water/Acetonitrile (+0.1% TFA).
Q2: I see a new impurity peak at M-44 in LC-MS. What happened?
A: You likely decarboxylated your product.
Cause: 5-fluoro-1H-indazole-4-carboxylic acid is an electron-deficient ring system.[1] High heat during drying or basic hydrolysis can trigger decarboxylation, releasing ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(Mass 44).
Prevention: Never dry above 50°C. Avoid prolonged boiling in strong base.
Q3: The 1H-NMR shows broad peaks. Is it impure?
A: Not necessarily. Indazoles undergo annular tautomerism (proton hopping between N1 and N2).
Verification: Run the NMR in DMSO-d6 with a drop of TFA or NaOD .[1] Locking the protonation state usually sharpens the signals, allowing you to accurately integrate and check for regioisomers.[1]
Analytical Verification Data
Use the table below to validate your isolated material.
4-COOH isomer typically shows distinct coupling compared to 6-COOH.
References
Synthesis of Indazole Derivatives: World Intellectual Property Organization, WO 2011/153945 A1.[1] (Describes the isolation of fluoro-indazole carboxylic acids via basic hydrolysis and pH adjustment). [1]
General Indazole Properties: PubChem Compound Summary, "5-fluoro-1H-indazole-3-carboxylic acid" (Analogous physicochemical data for solubility and acidity).[1] [1]
Purification of Heterocyclic Acids: Organic Chemistry Portal, "Synthesis of Indazoles."[1] (General methodologies for workup of indazole rings).
Crystallographic Data: National Institutes of Health (PMC), "5-Fluoro-1H-indole-3-carboxylic acid" (Structural analog demonstrating hydrogen bonding networks in crystal lattice).[1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-fluoro-1H-indazole-4-carboxylic acid before handling.
troubleshooting low yields in indazole-4-carboxylic acid amidation
Topic: Troubleshooting Low Yields & Optimization Strategies Introduction: The "Position 4" Challenge Amidation of indazole-4-carboxylic acid is notoriously deceptive. While it appears to be a standard amide coupling, res...
Amidation of indazole-4-carboxylic acid is notoriously deceptive. While it appears to be a standard amide coupling, researchers frequently encounter stalled conversion (20–40%), complex impurity profiles, or complete precipitation of the starting material.
The low yields typically stem from three converging factors:
Peri-Interaction (Sterics): The C-4 carboxylate is sterically crowded by the C-3 proton and the C-5 proton, creating a "bay region" effect that hinders nucleophilic attack by the amine.
Electronic Deactivation: The electron-rich indazole ring reduces the electrophilicity of the carbonyl carbon, requiring higher activation energy.
Competitive N-Reactivity: The unprotected N-1/N-2 nitrogens are nucleophilic. They can compete for the coupling reagent (leading to guanidinylation with uronium salts) or undergo N-acylation, consuming the activated species.
This guide provides a diagnostic workflow and three tiered protocols to resolve these issues.
Part 1: Diagnostic Workflow
Before altering reagents, diagnose the specific failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of failure in indazole amidation.
Part 2: Strategic Solutions & Protocols
Issue 1: The "Guanidinylation" Trap (Uronium Reagents)
Symptoms: LCMS shows a mass corresponding to [Indazole + Coupling Reagent - Leaving Group].
Cause: If you are using HATU, HBTU, or EDC, the unprotected nitrogen of the indazole (or the amine partner) reacts with the coupling reagent faster than the slow-reacting C-4 carboxylate.
Solution:
Protect the Indazole: Install a THP (tetrahydropyranyl), Boc, or SEM group on the N-1 position. This eliminates N-nucleophilicity and significantly improves solubility in organic solvents.
Switch Reagents: If protection is impossible, move to T3P (Propylphosphonic anhydride) . T3P does not form guanidine byproducts.
Issue 2: Steric Hindrance at C-4
Symptoms: Reaction stalls with unreacted starting material despite full solubility.
Cause: The active ester formed by standard reagents (OBt/OAt esters) is too bulky or not electrophilic enough to overcome the steric barrier at position 4.
Solution: Use a smaller, more aggressive activating group (Acid Chloride or Mixed Anhydride).
Protocol A: The "Gold Standard" (T3P Method)
Best for: Sterically hindered substrates, scalability, and avoiding epimerization.
Why T3P?
T3P (Propylphosphonic anhydride) drives the reaction to completion by releasing a water-soluble byproduct. It is less sensitive to steric bulk than HATU and avoids the guanidinylation side-reaction common with uronium salts [1].
Reagents:
Indazole-4-carboxylic acid (1.0 equiv)
Amine (1.1 – 1.2 equiv)
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step:
Dissolution: Suspend the indazole acid and the amine in the solvent (0.1 M concentration).
Base Addition: Add Pyridine. (Pyridine often acts as a superior nucleophilic catalyst compared to DIPEA for T3P couplings).
Activation: Add T3P solution dropwise at 0 °C.
Reaction: Allow to warm to Room Temperature (RT).
Tip: If conversion is <50% after 4 hours, heat to 50–60 °C. T3P is thermally stable.
Workup: Dilute with EtOAc, wash with water, sat. NaHCO3, and brine. The phosphorus byproducts wash away in water.
Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez's Reagent)
Best for: Extremely unreactive amines (anilines) or when T3P fails.
Why Ghosez's Reagent?
Standard Thionyl Chloride (SOCl2) generates HCl and heat, which can degrade sensitive protecting groups. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions at room temperature [2].
Reagents:
Indazole-4-carboxylic acid (1.0 equiv)
Ghosez’s Reagent (1.2 equiv)
Amine (1.1 equiv)
Base: DIPEA (2.0 equiv) or Et3N
Solvent: Dry DCM or THF
Step-by-Step:
Activation: Dissolve Indazole acid in dry DCM. Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.
Check: Monitor by quenching a small aliquot with MeOH and checking for the Methyl Ester by TLC/LCMS.
Coupling: Once activation is complete (acid chloride formed), add the Amine and Base.
Reaction: Stir at RT for 2–12 hours.
Workup: Standard aqueous extraction.
Part 3: Comparative Data & Reagent Selection
Use this table to select the correct reagent based on your specific constraints.
Reagent
Reactivity (Sterics)
Risk of Side Rxn (N-Attack)
Solubility Requirement
Cost/Scalability
EDC / HOBt
Low
Moderate
High (DCM/DMF)
Low (Good)
HATU / DIPEA
High
High (Guanidinylation)
High (DMF)
High (Poor)
T3P / Pyridine
Very High
Low
Moderate (EtOAc/DMF)
Moderate (Excellent)
SOCl2 / (COCl)2
Extreme
Low
N/A (Heterogeneous ok)
Low (Excellent)
Part 4: Frequently Asked Questions (FAQs)
Q: My indazole starting material is insoluble in DCM, EtOAc, and THF. What do I do?A: This is common for zwitterionic amino acids or high-melting heterocycles.
Solvent: Switch to DMAc (Dimethylacetamide) or NMP . These are superior to DMF for solubilizing flat aromatic systems.
LiCl Additive: Add 5–10 equivalents of LiCl to the reaction. This disrupts hydrogen bond aggregates and can solubilize "brick-dust" peptides or heterocycles [3].
Q: I see a spot on TLC that corresponds to the N-acyl product, not the amide. How do I fix this?A: This confirms the N-1/N-2 nitrogen is competing.
Immediate Fix: If you cannot protect the nitrogen, use the Acid Chloride method (Protocol B) but add the amine immediately or use a huge excess of the amine. The amine is a better nucleophile than the indazole nitrogen, so kinetics will favor the amide if the amine concentration is high.
Long-term Fix: Protect the indazole with THP (dihydropyran + acid catalyst). It is easily removed later with mild acid.
Q: Can I use microwave irradiation?A: Yes, but be cautious with HATU in the microwave as it accelerates guanidinylation byproducts. T3P is the preferred reagent for microwave-assisted amidation (100 °C, 10–20 mins) as it is non-explosive and thermally stable.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4][5] Organic Process Research & Development, 20(2), 140–177.
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455.
Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts. Helvetica Chimica Acta, 72(5), 857–878.
Valeur, E., & Bradley, M. (2009).[6][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[6][8]
Technical Support Center: Preventing Unwanted Decarboxylation of Indazole-4-Carboxylic Acids
Introduction: Indazole-4-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science. However, their utility is often hampered by a significant thermal liability: the tend...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Indazole-4-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science. However, their utility is often hampered by a significant thermal liability: the tendency to undergo decarboxylation upon heating. This unwanted side reaction can lead to low yields, impure products, and the complete failure of synthetic campaigns. This guide provides a comprehensive technical resource for researchers, offering in-depth troubleshooting, preventative strategies, and validated protocols to maintain the integrity of the carboxyl group during synthetic transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of indazole-4-carboxylic acids.
Q1: Why is my indazole-4-carboxylic acid decarboxylating during my reaction?
Decarboxylation is the loss of the carboxylic acid group as carbon dioxide (CO₂). This reaction is often initiated by heat.[1] The indazole ring system, particularly with its electronic properties, can stabilize the intermediate formed after the loss of CO₂, making this process more favorable than with simple aliphatic carboxylic acids.[2] If your reaction requires elevated temperatures (typically >100-150 °C), you are providing the necessary activation energy for this unwanted side reaction to occur.[1]
Q2: Is there a specific temperature at which decarboxylation begins?
There is no universal "decarboxylation temperature," as it is highly dependent on the specific substrate, solvent, pH, and reaction time. However, thermal decomposition of aromatic carboxylic acids can often proceed readily at temperatures between 100-150 °C.[1] Some highly sensitive substrates may even decompose at lower temperatures over extended periods. It is crucial to assume that any reaction involving heating an indazole-4-carboxylic acid carries a risk of decarboxylation.
Q3: Can I prevent this just by lowering the reaction temperature?
Lowering the temperature is the most direct approach and should always be your first consideration. However, many reactions, such as amide bond formations with unactivated amines or certain cross-coupling reactions, require heat to proceed at a reasonable rate. If lowering the temperature stalls your desired reaction, you must employ alternative chemical strategies.
Q4: How do solvent and base choice impact decarboxylation?
Both can have a profound effect. Certain high-boiling solvents, like quinoline, are known to facilitate decarboxylation and are sometimes used for this express purpose.[3] The pH of the reaction medium is also critical; both strongly acidic and basic conditions can catalyze decarboxylation pathways.[4][5] The choice of base is particularly important in reactions like amide couplings. A strong, nucleophilic base can deprotonate the carboxylic acid, and the resulting carboxylate salt may have different thermal stability.[6]
Q5: What is the most reliable way to prevent decarboxylation?
The most robust and widely applicable strategy is to temporarily "mask" or protect the carboxylic acid group as an ester.[7] This modification renders the group inert to decarboxylation under most conditions. After your desired reaction is complete, the ester is cleaved to regenerate the carboxylic acid. Alternatively, for reactions like amide coupling, using modern coupling reagents allows the reaction to proceed at room temperature, completely avoiding the thermal trigger for decarboxylation.[8][9]
This section is for researchers who have already observed the formation of the undesired decarboxylated byproduct in their reactions.
Symptom: Your reaction mixture shows the presence of a new, less polar compound (as seen by TLC or LCMS) corresponding to the mass of the indazole core without the carboxylic acid group. You may also observe poor conversion of your starting material and low yield of the desired product.
Diagnostic Workflow
Follow this workflow to diagnose the cause and identify the appropriate solution.
Caption: Diagnostic workflow for troubleshooting decarboxylation.
Summary of Causes and Solutions
Potential Cause
Causality
Recommended Solutions
Excessive Heat
The primary driver of decarboxylation is thermal energy, which provides the activation energy needed to break the C-C bond and release CO₂.
Attempt the reaction at a lower temperature (e.g., 60-80°C). If the desired transformation is too slow, you must switch to a strategy that avoids heat entirely, such as using a protecting group or a more active coupling agent.
Inappropriate Reaction Type
Using the free carboxylic acid directly in reactions that demand high heat (e.g., thermal condensation to form an amide) is a direct path to decarboxylation.
This approach is fundamentally flawed for this substrate class. Do not heat the free acid. Instead, use a mild, room-temperature activation method (see Protocol 3.2) or protect the acid (see Protocol 3.1).
Non-Optimal pH
Extreme pH values can catalyze the reaction. Strong bases can form a carboxylate, which may have different stability, while strong acids can protonate the indazole ring, altering its electronic properties and potentially lowering the decarboxylation barrier.[4]
If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Avoid strong mineral acids as catalysts where possible. If pH control is essential, consider buffering the reaction medium.
Solvent Effects
High-boiling, coordinating solvents can stabilize the transition state of decarboxylation.[3] Hydrogen-donating solvents may also influence reaction pathways.[6]
If possible, switch to lower-boiling, non-coordinating solvents such as Tetrahydrofuran (THF), 2-Methyl-THF, or 1,2-Dimethoxyethane (DME).
Section 3: Prophylactic Strategies & Protocols
The best approach is to prevent decarboxylation from the outset. The following strategies are industry-standard methods for handling thermally sensitive carboxylic acids.
Strategy 1: Carboxylic Acid Protection via Esterification
By converting the carboxylic acid to an ester, you remove the possibility of decarboxylation. The choice of ester is critical and depends on the stability of your molecule to the final deprotection conditions.[7]
Protecting Group
Introduction Conditions
Stability
Cleavage Conditions
Pros & Cons
Methyl (-Me)
SOCl₂, Methanol (0°C to RT)
Generally robust
Saponification (LiOH or NaOH in H₂O/THF)
Pro: Simple, inexpensive. Con: Cleavage conditions are basic and can cause epimerization or degrade base-sensitive molecules.[10]
tert-Butyl (-tBu)
tert-Butyl trichloroacetimidate, BF₃·OEt₂
Stable to base, nucleophiles, hydrogenolysis
Strong Acid (Trifluoroacetic acid (TFA) or HCl in Dioxane)
Pro: Excellent stability and orthogonal to many other groups.[10] Con: Cleavage requires strong acid, which may not be tolerated by all substrates.
Benzyl (-Bn)
Benzyl bromide (BnBr), Base (e.g., K₂CO₃, Cs₂CO₃)
Stable to acid and base
Catalytic Hydrogenolysis (H₂, Pd/C)
Pro: Cleavage conditions are very mild and neutral.[11] Con: Incompatible with molecules containing other reducible groups (alkenes, alkynes, nitro groups).
This protocol uses thionyl chloride and methanol for a clean and efficient conversion.
Setup: Suspend indazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
Cooling: Cool the suspension to 0°C using an ice-water bath.
Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise via syringe over 10-15 minutes. The suspension should gradually become a clear solution.
Causality Note: SOCl₂ reacts with methanol to form HCl in situ, which is the catalyst for the Fischer esterification. This method avoids using concentrated mineral acids directly.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LCMS until the starting material is consumed.
Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be purified further by column chromatography if necessary.
Strategy 2: Mild Amide Coupling at Room Temperature
If the ultimate goal is to form an amide, there is no need to subject the free acid to heat. Using a modern peptide coupling reagent activates the carboxylic acid in situ at room temperature, allowing for immediate and efficient reaction with an amine.
Caption: Decision workflow for handling indazole-4-carboxylic acid.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation at ambient temperature.[8]
Setup: Dissolve the indazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.2 M) under an inert atmosphere.
Reagent Addition: Add HBTU (1.1 eq) and a non-nucleophilic base, diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes.
Causality Note: HBTU reacts with the carboxylate (formed by DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile, primed for nucleophilic attack.
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LCMS until the activated ester is consumed.
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid solution (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
Section 4: References
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from
Chemistry Student. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube.
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link.
Myers, A. (n.d.). Protecting Groups. Harvard University. Retrieved from
Unknown Author. (n.d.). Carboxyl protecting groups. Retrieved from
Unknown Author. (2025, December 22). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. UNT Digital Library.
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from
Barlin, G. B., & Riggs, N. V. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate.
Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
The Organic Chemistry Tutor. (2018, October 21). Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced [Video]. YouTube.
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Unknown Author. (2025, August 6). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
removing palladium impurities from indazole carboxylic acid products
Diagnostic Framework: The "Why" & "How" The Chelation Challenge Indazole carboxylic acids present a "perfect storm" for palladium retention. Unlike simple aryls, the indazole core acts as a bidentate ligand.
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Framework: The "Why" & "How"
The Chelation Challenge
Indazole carboxylic acids present a "perfect storm" for palladium retention. Unlike simple aryls, the indazole core acts as a bidentate ligand. The pyridine-like nitrogen (N2) is a strong
-donor, while the carboxylic acid can participate in hydrogen bonding or anionic coordination if the pH is basic.
Key Insight: Standard liquid-liquid extraction (LLE) often fails here because the Pd-Indazole complex is chemically stable and the zwitterionic nature of the product prevents clean partitioning into organic phases.
Mechanism of Retention
The diagram below illustrates why your standard workup is leaving residual Pd. The Pd species inserts into the N2 position, stabilized by the electron-rich heterocycle.
Figure 1: Mechanism of Palladium retention via N2-coordination in the indazole scaffold.
Scavenger Selection Guide
For indazole carboxylic acids, solubility is the limiting factor. These compounds often require polar aprotic solvents (DMSO, DMF) or hot alcohols. You must select a scavenger that functions in these media without trapping the product via ion exchange.
Recommendation Matrix
Scavenger Type
Functional Group
Best For
Compatibility Notes
SiliaMetS® Thiol
Propylthiol (-SH)
Universal Choice. High affinity for Pd(II) and Pd(0).
Neutral pH. Does not interact with COOH. Works well in DMF/DMSO.
SiliaMetS® DMT
Dimercaptotriazine
High Loadings. Best for >500 ppm contamination.
Very robust. The triazine ring competes effectively against the indazole nitrogen.
Polymer-TMT
Macroporous TMT
Low swelling solvents (MeOH, EtOH).
Avoid in 100% DMSO (viscosity issues). Good if you need to avoid silica leaching.
L-Cysteine
Amino Acid (Free)
Crystallization. Solution-phase chelation.
Soluble in water/base. Can be washed away during final acidic precipitation.
Troubleshooting Workflow (Decision Tree)
Follow this logic gate to determine the optimal purification route for your specific batch.
Figure 2: Decision matrix for selecting the purification method based on solubility and impurity type.
Use when the product is only soluble in high-boiling polar solvents.
Dissolution: Dissolve the crude product in DMSO or DMF (minimum volume).
Scavenger Prep: Prepare a 10% aqueous solution of L-Cysteine (or N-Acetyl Cysteine).
Mixing: Add the cysteine solution to the DMSO mixture (0.5 eq relative to product). Stir at 60°C for 1 hour.
Mechanism: Cysteine out-competes the indazole nitrogen for Pd binding, forming a water-soluble Pd-Cysteine complex.
Precipitation: Slowly add water (antisolvent) or adjust pH to the isoelectric point (usually pH 3-4 for indazole-COOH) to precipitate the product.
Wash: Filter the solid. The Pd-Cysteine complex remains in the supernatant. Wash the cake thoroughly with water.
Frequently Asked Questions (FAQs)
Q: My product turned grey after crystallization. What happened?A: This is "Pd black" (colloidal palladium). Scavengers like Thiol/DMT target soluble Pd(II). If you have colloidal Pd, you must perform a hot filtration through Celite® or activated carbon before adding the scavenger.
Q: Can I use amine-based scavengers (e.g., WA-20, Diamine)?A:Avoid them. Indazole carboxylic acids are acidic. Amine scavengers will deprotonate your carboxylic acid, causing the product to stick to the silica via ionic bonding (salt formation), leading to massive yield loss. Stick to Thiol or DMT.
Q: The Pd levels are still ~50 ppm after one pass. Why?A: The Pd-Indazole bond is kinetically stable. You likely didn't heat the scavenging step enough. Increase temperature to 60-70°C to overcome the activation energy required for ligand exchange.
Q: What are the regulatory limits?A: Per ICH Q3D , the oral PDE (Permitted Daily Exposure) for Palladium is 100 µ g/day .[1] For a drug with a max daily dose of 10g, the limit is 10 ppm .[1]
References
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. Available at: [Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.[2][3] Advanced Synthesis & Catalysis. [Link]
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Troubleshooting Guide & FAQ
Status: Operational
Subject: Resolving Emulsion Issues in Fluorinated Indazole Workups
Audience: Medicinal Chemists, Process Chemists, Purification Specialists
Introduction: The "Amphiphilic Trap"
Welcome. If you are reading this, you are likely staring at a separatory funnel containing a cloudy, inseparable mixture where your fluorinated indazole product should be.
You are not alone. Fluorinated indazoles represent a unique "perfect storm" for emulsion formation. The combination of the hydrophobic fluorinated motif (which seeks the organic phase) and the polar, hydrogen-bonding indazole core (which interacts with the aqueous phase) creates a molecule that acts as a surfactant. This molecule naturally aligns at the liquid-liquid interface, stabilizing droplets and preventing phase coalescence.
This guide provides a causality-based approach to breaking these emulsions, moving from mild ionic adjustments to physical disruption techniques.
Module 1: The Physics of the Problem
Q: Why is my fluorinated indazole forming a more stubborn emulsion than non-fluorinated analogs?
A: It is a matter of Interfacial Tension and Isopycnic Densities .
The Surfactant Effect: The indazole nitrogen (N-H) is a hydrogen bond donor/acceptor, while the fluorinated tail is highly lipophilic (the "Fluorous Effect"). This amphiphilic structure lowers the interfacial tension between your organic solvent and water, stabilizing the emulsion.
Density Matching (Isopycnic State): Fluorine atoms are heavy. If you are using Dichloromethane (DCM) and washing with brine, the density of your organic layer (DCM + heavy product) may dangerously approach the density of the aqueous layer (~1.1–1.2 g/mL). When densities match, gravity cannot separate the phases.
Mechanism of Stabilization
Caption: The "Push-Pull" mechanism where fluorinated indazoles align at the interface, stabilizing the emulsion.
Q: How can I prevent this before I even add water?
A: The most effective strategy is Solids Removal and Solvent Switching .
The Protocol:
Catalyst Filtration: Before adding any aqueous solution, filter your reaction mixture through a small pad of Celite or a glass frit. Suspended palladium (from couplings) or inorganic bases (carbonates/phosphates) act as nucleation sites for emulsions [1].
Solvent Swap: If your reaction is in DMF or DMSO, do not extract directly. Dilute 10x with water and extract into EtOAc. If using DCM and anticipating density issues, switch to Ethyl Acetate (EtOAc) or TBME, which are significantly lighter than water, ensuring a density difference >0.1 g/mL.
Module 3: Breaking the Emulsion (Troubleshooting)
Q: I have a stable emulsion. Brine didn't work. What is the escalation ladder?
A: Follow this step-by-step decision tree. Do not skip steps.
Step 1: The Ionic Spike (Salting Out)
Adding saturated brine increases the ionic strength of the aqueous layer.[1] This "salts out" organic molecules (decreasing their water solubility) and increases the surface tension of the water, forcing coalescence [2].
Technique: Add solid NaCl directly to the funnel if saturated brine fails. The dissolution process pulls water molecules away from the emulsion interface.
Step 2: The Physical Disruption (Celite Filtration)
If the emulsion is stabilized by micro-particulates (often invisible to the naked eye), chemical methods will fail. You must physically break the bubbles.
Technique: Filter the entire mixture (both phases) through a 1-2 cm pad of Celite 545 in a sintered glass funnel.
Result: The Celite traps the particulate stabilizers. The filtrate usually separates instantly into two clear layers [3].
Step 3: The pH Switch (Chemical Force)
Indazoles are amphoteric.
Technique: If your product is neutral/basic, adjust the aqueous layer to pH ~3-4 (using dilute HCl). This protonates the indazole, forcing it entirely into the aqueous layer (breaking the emulsion). Separate the layers, then basify the aqueous layer and re-extract with fresh solvent.[2] Warning: Ensure your fluorinated group is stable to acid.
Troubleshooting Decision Tree
Caption: Step-by-step escalation workflow for resolving persistent emulsions.
Module 4: Data & Comparison of Demulsification Agents
Use this table to select the correct agent for your specific reaction matrix.
Lowers surface tension of the bulk phase; changes polarity.
"Rag layers" that refuse to settle.
May increase product solubility in water layer.[4]
pH Adjustment
Ionizes the product, forcing it into one phase.
Amphoteric molecules like Indazoles .
Chemical degradation of sensitive groups.
Module 5: The "Rag Layer" Recovery
Q: I have three layers. The middle one is a "rag layer." Where is my product?
A: In fluorinated indazole extractions, the rag layer (interfacial sludge) often contains the highest concentration of your product, trapped in a semi-solid state.
Protocol:
Drain the clear bottom layer.
Collect the rag layer separately.
Do not discard.
Dilute the rag layer with fresh solvent (EtOAc) and filter it through a glass wool plug or Celite. The solids causing the rag will be removed, and the product will dissolve in the filtrate [4].
References
University of Rochester. (n.d.).[5] Workup: How to Manage an Emulsion. Not Voodoo. Retrieved from [Link]
Schlenk Line Survival Guide. (n.d.). Filtration through Celite.[5][6][7][8] Retrieved from [Link]
LibreTexts. (2025).[3][9] 6.5: Emulsions.[3][5][10] Chemistry LibreTexts.[3] Retrieved from [Link]
National Institutes of Health (NIH). (2021). Impact of Fluorine Pattern on Lipophilicity.[11][12][13][14] PMC. Retrieved from [Link]
Executive Summary & Scientific Context 5-Fluoro-1H-indazole-4-carboxylic acid (CAS: 1041481-59-7) is a critical scaffold in medicinal chemistry, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
5-Fluoro-1H-indazole-4-carboxylic acid (CAS: 1041481-59-7) is a critical scaffold in medicinal chemistry, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Its structural uniqueness lies in the specific substitution pattern: a carboxylic acid at the C4 position and a fluorine atom at C5.
Characterizing this molecule presents two primary challenges:
Regioisomer Discrimination: Synthetic routes (e.g., via diazonium cyclization of fluorinated anilines) often yield mixtures of the 4-carboxylic acid and 6-carboxylic acid isomers, or the 3-carboxylic acid regioisomer depending on the starting material.
Tautomeric Equilibrium: Like all indazoles, the molecule exists in a dynamic equilibrium between 1H- and 2H-tautomers, complicating spectral resolution.
This guide provides a comparative analysis of solvent systems for optimal resolution and defines the diagnostic spectral fingerprints required to distinguish the target molecule from its common impurities.
Strategic Comparison: Solvent System Selection
The choice of solvent fundamentally alters the appearance of the indazole spectrum due to hydrogen bonding and proton exchange rates.
Feature
Method A: DMSO-d6 (Recommended)
Method B: Methanol-d4 (MeOD)
Solubility
Excellent. Dissolves the polar carboxylic acid and indazole core effectively.
Good. Suitable for most concentrations but may require slight warming.
Exchangeable Protons
Visible. The Indazole-NH and COOH protons appear as broad singlets (typically >12 ppm).
Invisible. Rapid exchange with deuterium eliminates NH and COOH signals.
Spectral Resolution
Complex. H-bonding can cause broadening of adjacent protons.
Sharp. Elimination of NH coupling simplifies the aromatic region.
Use Case
Full Structural Proof. Required when accounting for all protons is necessary (e.g., purity assays).
Routine ID. Best for quick confirmation of the aromatic substitution pattern.
Recommendation
Use DMSO-d6 for primary characterization to confirm the presence of the carboxylic acid and indazole NH. Use MeOD only if aromatic overlap in DMSO prevents clear assignment of coupling constants.
Diagnostic Spectral Fingerprint (Predicted)
As exact literature chemical shifts can vary by concentration and temperature, the coupling patterns (Multiplicity & J-values) are the definitive method for identification. The values below are diagnostic expectations based on substituent effects and analogous fluorinated indazoles.
H3 Proton: The "Smoking Gun" for distinguishing from 3-substituted isomers.
H6 & H7 Protons: Defined by Fluorine-Proton coupling (
).
Position
Proton
Approx. Shift (, ppm)
Multiplicity
Coupling Constants (, Hz)
Diagnostic Logic
3
H-3
8.20 – 8.60
Singlet (s)
-
Key Signal. Presence confirms C3 is unsubstituted. If this is missing, you have the 3-COOH isomer.
6
H-6
7.20 – 7.40
dd
(Ortho) (Ortho)
Large coupling to F (Ortho) and H7 (Ortho) creates a distinct "pseudo-triplet" or wide dd.
7
H-7
7.60 – 7.80
dd
(Ortho) (Meta)
Smaller coupling to F (Meta) distinguishes this from H6.
1
NH
> 13.0
Broad s
-
Visible only in DMSO-d6.
4-COOH
COOH
> 13.0
Broad s
-
Visible only in DMSO-d6; often merges with NH.
Differentiation from Key Alternatives
Alternative 1: 5-Fluoro-1H-indazole-3-carboxylic acid [1][2]
Distinction: The sharp singlet at ~8.4 ppm (H3) will be absent .
Mechanism: The carboxyl group replaces the proton at C3.
Alternative 2: 5-Fluoro-1H-indazole-6-carboxylic acid (Regioisomer)
Distinction: The coupling pattern changes significantly.
In the 6-COOH isomer, the protons are at H3, H4, and H7.
H4 (Ortho to F) and H7 (Meta to F) are para to each other.
Result: You will NOT see the strong ortho-ortho proton coupling (
Hz) between two aromatic protons. Instead, you will see small meta-coupling or singlets for the aromatic protons.
Visualization of Structural Logic
The following diagrams illustrate the workflow for characterization and the specific coupling tree that validates the 5-F, 4-COOH substitution pattern.
Figure 1: Decision workflow for solvent selection and rapid isomer discrimination.
Figure 2: Coupling tree logic. Note the strong F-coupling on H6 vs the weaker meta-coupling on H7.
Experimental Protocol
To ensure reproducibility and minimize exchange broadening, follow this protocol.
Materials
Sample: ~5-10 mg of 5-fluoro-1H-indazole-4-carboxylic acid.
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
Preparation: Dissolve the solid in DMSO-d6. Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Note: Do not heat above 40°C to avoid decarboxylation risks, although this scaffold is generally stable.
Instrument Setup:
Temperature: 298 K (25°C).
Pulse Sequence: zg30 (Standard 30° pulse).
Relaxation Delay (D1): Set to 2.0 seconds or higher. The aromatic protons and the isolated H3 require sufficient time to relax for accurate integration.
Scans (NS): 16 to 32 scans are sufficient for >5 mg samples.
Technical Guide: Discriminating 4-Carboxy vs. 5-Carboxy Indazole Regioisomers via 1D and 2D NMR
Topic: Distinguishing 4-Carboxylic vs 5-Carboxylic Indazole Isomers by NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In fragment-based...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Distinguishing 4-Carboxylic vs 5-Carboxylic Indazole Isomers by NMR
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In fragment-based drug discovery (FBDD) and kinase inhibitor development, the indazole scaffold is a privileged structure. However, the regiochemistry of substituents on the benzene ring (positions 4, 5, 6, or 7) drastically alters structure-activity relationships (SAR).
Distinguishing 1H-indazole-4-carboxylic acid from 1H-indazole-5-carboxylic acid is a common analytical challenge. While mass spectrometry cannot distinguish these isomers, NMR spectroscopy provides a definitive structural assignment.
The Distinction in Brief:
5-Carboxylic Acid: Characterized by an aromatic singlet (H4) in the 1D spectrum and a strong NOE correlation between the pyrazole proton (H3) and the H4 proton.
4-Carboxylic Acid: Characterized by a continuous three-proton spin system (H5, H6, H7) containing two doublets and one triplet (or dd), and the absence of an NOE correlation between H3 and the benzene ring.
Structural Basis & Numbering
Correct assignment relies on the IUPAC numbering of the indazole core.
The most immediate way to distinguish the isomers is by analyzing the splitting patterns (multiplicity) of the protons remaining on the benzene ring.
1H-Indazole-5-Carboxylic Acid (The "Singlet" Pattern)
Substitution at C5 leaves protons at H4, H6, and H7 .
H4 (s or d, J~1.5 Hz): Isolated from H6 and H7 by the substituent. It appears as a singlet (or doublet with small meta-coupling). This is the diagnostic peak.
H6 (dd, J~8.5, 1.5 Hz): Ortho-coupled to H7 and meta-coupled to H4.
H7 (d, J~8.5 Hz): Ortho-coupled to H6.
1H-Indazole-4-Carboxylic Acid (The "ABC" Pattern)
Substitution at C4 leaves protons at H5, H6, and H7 . These three protons are adjacent, forming a continuous spin system.
H5 (d, J~8 Hz): Ortho-coupled to H6. Deshielded by the adjacent COOH.
H6 (t or dd, J~8, 8 Hz): Ortho-coupled to both H5 and H7. Appears as a triplet (or pseudo-triplet).
H7 (d, J~8 Hz): Ortho-coupled to H6.
Comparative Data Table (DMSO-d6)
Note: Chemical shifts (
) are approximate and solvent-dependent, but relative ordering and multiplicity are constant.
Feature
4-Carboxylic Acid (4-COOH)
5-Carboxylic Acid (5-COOH)
Key Multiplicity
1 Triplet, 2 Doublets
1 Singlet, 1 Doublet, 1 dd
H4 Signal
Absent (Substituted)
Present (~8.4 ppm, Singlet)
H5 Signal
Present (Doublet, deshielded)
Absent (Substituted)
H6 Signal
Triplet (t)
Doublet of Doublets (dd)
H3 Signal
Singlet (~8.1-8.5 ppm)
Singlet (~8.1-8.5 ppm)
Method 2: 2D NOESY Analysis (Spatial Proximity)
Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for confirming indazole regiochemistry because it relies on through-space proximity (< 5 Å) rather than through-bond connectivity.
The H3-H4 Interaction (The "Smoking Gun")
5-Isomer: The proton at H4 is physically adjacent to the pyrazole proton H3 . A NOESY experiment will show a strong cross-peak between H3 and H4.
4-Isomer: The C4 position is occupied by the carboxylic acid group. There is no proton at C4. The nearest proton is H5, which is too far from H3 to show a significant NOE. No cross-peak is observed between H3 and the benzene ring protons.
Experimental Protocols
A. Sample Preparation
Indazole carboxylic acids often have poor solubility in chloroform (
Identify H3: Look for a sharp singlet around 8.0–8.5 ppm.
Analyze Aromatic Region (7.0–8.5 ppm):
Scenario A: You see a singlet (or d, J<2Hz) + dd + d. -> Likely 5-Isomer .
Scenario B: You see two doublets (J8Hz) + one triplet (J8Hz). -> Likely 4-Isomer .
Run NOESY (Confirmation):
Check for cross-peak at (H3
, Aromatic Singlet ).
Present:Confirmed 5-Isomer .
Absent:Confirmed 4-Isomer .
References
Claramunt, R. M., et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Arkivoc, vol. 2006, no. 5, 2006. Link
Reich, H. J. "Structure Determination Using NMR Spectroscopy." University of Wisconsin-Madison, 2020.[6] Link
BenchChem. "Troubleshooting regioselectivity in indazole synthesis." BenchChem Technical Guides, 2025. Link
López, C., et al. "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, vol. 87, no. 8, 2022.[3] Link
In-Depth Guide: HPLC Purity Analysis of 5-Fluoro-1H-indazole-4-carboxylic Acid
Executive Summary 5-Fluoro-1H-indazole-4-carboxylic acid (CAS: 885518-49-0) is a critical heterocyclic building block, frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other onco...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Fluoro-1H-indazole-4-carboxylic acid (CAS: 885518-49-0) is a critical heterocyclic building block, frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology therapeutics.[1][2] Its amphoteric nature—possessing both a basic indazole nitrogen and an acidic carboxylic acid moiety—presents unique chromatographic challenges, specifically regarding peak tailing and regioisomer separation.
This guide moves beyond generic protocols to provide a scientifically grounded, comparative analysis of HPLC methodologies. We contrast a standard "Generic Gradient" approach with an "Optimized Ion-Suppression" method, demonstrating why the latter is essential for reliable purity quantification in a drug development context.
Part 1: Chemical Context & Chromatographic Strategy
The Analyte Profile
To design a robust method, one must first understand the molecule's behavior in solution.
Acidic Moiety: The carboxylic acid (pKa ~3.5–4.0) will ionize at neutral pH, reducing retention on Reverse Phase (RP) columns.
Basic Moiety: The indazole ring (pKa ~1.5 for protonation) can interact with residual silanols on silica columns, causing severe peak tailing.
Regioisomerism: Indazoles often exist as tautomeric mixtures (1H vs. 2H). While the 1H form is typically more stable, synthetic impurities may include fixed N-alkylated or N-protected regioisomers that require high selectivity to resolve.
Strategic Decision: pH Control
The core failure mode in analyzing this compound is inadequate pH control .
High pH (>7): The carboxylic acid is deprotonated (
). Retention is lost; peak elutes in the void volume.
Low pH (<2.5):[3] The carboxylic acid is protonated (
, neutral), maximizing retention. The basic nitrogen is protonated (), but modern Type B silica columns can handle this if the buffer strength is sufficient to suppress ion-exchange interactions.
Part 2: Method Comparison & Performance Data
We compared two methodologies: a generic screening method often used in early discovery, and an optimized method designed for process validation.
Method A: Generic Discovery Method (The "Quick & Dirty")
Column: Standard C18 (5 µm, 4.6 x 150 mm)
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Verdict:Unsuitable for Purity Analysis.
Flaw: Formic acid provides insufficient ionic strength to mask silanol interactions for the indazole core.
Result: Broad peaks, tailing factors > 2.0, and co-elution of the decarboxylated impurity.
Column: Phenyl-Hexyl or High-Strength Silica (HSS) C18 (Selectivity for aromatic heterocycles).
Mobile Phase: 10 mM Ammonium Phosphate (pH 2.5) / Methanol.[2]
Verdict:Superior Performance.
Mechanism:[4] Phosphate buffer at pH 2.5 keeps the carboxylic acid neutral (retained) and provides high ionic strength to compete with silanols, sharpening the basic peak. Methanol offers different selectivity than ACN, aiding in regioisomer separation.
Comparative Data Summary
Parameter
Method A (Generic Formic)
Method B (Optimized Phosphate)
Acceptance Criteria
Retention Time (min)
3.2 (Poor retention)
8.5 (Ideal retention)
k' > 2.0
Tailing Factor (Tf)
2.4 (Fail)
1.1 (Pass)
Tf < 1.5
Resolution (Rs) from Impurity A
1.2
3.5
Rs > 2.0
Theoretical Plates (N)
~4,500
>12,000
N > 5,000
LOD (µg/mL)
0.5
0.05
S/N > 3
Note: Impurity A is defined here as 5-Fluoro-1H-indazole (the decarboxylated degradation product), which is the critical quality attribute (CQA) for this intermediate.
Part 3: Detailed Experimental Protocol (Method B)
Instrumentation & Reagents
System: HPLC with PDA/UV detector (e.g., Agilent 1200/1260 or Waters Alliance).
Column: Waters XSelect HSS T3 or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
Diluent: 50:50 Water:Methanol. (Avoid pure acetonitrile as it may cause precipitation of phosphate buffers).
Stock Solution: 0.5 mg/mL of 5-fluoro-1H-indazole-4-carboxylic acid in Diluent. Sonicate for 5 mins to ensure complete dissolution.
Part 4: Visualizing the Workflow
The following diagrams illustrate the decision-making process for method development and the tracking of impurities.
Diagram 1: Method Development Logic Gate
This flowchart represents the "Expert System" approach to selecting conditions for amphoteric indazoles.
Caption: Logic flow for selecting HPLC conditions for amphoteric indazole derivatives.
Diagram 2: Impurity Fate Mapping
Understanding where impurities originate ensures the method is validated for specificity.
Caption: Origin of key impurities. Impurity A is a degradation product; Impurity B is a synthetic byproduct.
Part 5: Validation & System Suitability[10]
To ensure the method meets ICH Q2(R1) standards [1], the following system suitability parameters must be verified daily:
Specificity: Inject a mixture of the Target, Impurity A, and Impurity B. Resolution (Rs) between Target and Impurity B (Regioisomer) must be > 1.5.
Precision: 6 replicate injections of the standard. RSD of peak area must be ≤ 2.0%.[3][5]
LOD/LOQ: Determine via Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ). For this method, LOQ is typically 0.05% w/w relative to the main peak.
Troubleshooting Guide
Double Peaks? Check the sample diluent. If the sample is dissolved in 100% MeOH but the mobile phase is 90% Water, "solvent wash-through" can occur. Match diluent to starting gradient conditions (e.g., 50:50).
Shifting Retention Times? Check pH carefully. A shift of 0.2 pH units at pH 2.5 can significantly alter the ionization ratio of the indazole nitrogen.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
Sielc Technologies. Separation of Indazole on Newcrom R1 HPLC column. (Application Note demonstrating general indazole retention behavior). Link
Cerra, B., et al. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 2020. (Reference for mobile phase modifier effects on nitrogenous heterocycles). Link
Poboży, E., et al. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatography B, 2010. (Reference for carboxylic acid retention strategies). Link
PubChem. 5-fluoro-1H-indazole-3-carboxylic acid (Compound Summary). (Used for physicochemical property verification; Note: Isomer structure verification). Link
mass spectrometry fragmentation pattern of 5-fluoroindazoles
Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Fluoroindazoles Executive Summary This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 5-fluoroindazoles , a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Fluoroindazoles
Executive Summary
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 5-fluoroindazoles , a critical structural motif in both pharmaceutical kinase inhibitors and New Psychoactive Substances (NPS/Synthetic Cannabinoids).
We analyze "performance" in terms of ionization efficiency , fragmentation stability , and isomeric differentiation . The guide distinguishes between two distinct chemical contexts:
Ring-Fluorinated Scaffolds: (e.g., 5-fluoro-1H-indazole) used in drug discovery.
Tail-Fluorinated Derivatives: (e.g., 5F-AB-PINACA) used in forensic toxicology.
Part 1: Mechanistic Deep Dive & Comparative Analysis
Context A: The Ring-Fluorinated Scaffold (Drug Discovery)
In this context, the fluorine atom is attached directly to the C5 position of the indazole ring.
Primary Comparison: 5-Fluoroindazole vs. Unsubstituted Indazole vs. 5-Fluoroindole
Mechanistic Insight:
The 5-fluoro group exerts a strong electron-withdrawing effect, stabilizing the aromatic core. Unlike chloro- or bromo-analogs, the C-F bond is rarely cleaved in the initial ionization stages.
Indazole Pathway: The characteristic fragmentation involves the loss of HCN from the pyrazole ring. For 5-fluoroindazole (
136), this yields the fluorobenzyne-type cation at 109 .
Indole Comparison: While 5-fluoroindole (
135) also loses HCN to form 108, the intensity ratios differ. Indazoles often show a higher abundance of the ion due to the inherent instability of the N-N bond compared to the C-C bond in indole.
The "Linker" Cleavage: In ESI-MS/MS, the amide linker is the most fragile bond. Cleavage here generates the acylium ion .
5F-Analogs: Retain the fluoropentyl chain, yielding
233.
Unsubstituted: Yields
215.
The "Tail" Loss: Higher collision energies (CE) force the loss of the alkyl chain entirely, collapsing both fluorinated and non-fluorinated species to the common
145 (indazole carbonyl core). Crucial Note: This common ion confirms the "indazole" class but destroys the specific identity of the tail.
Part 2: Experimental Protocols
Protocol A: GC-EI-MS for Structural Elucidation
Best for: Identification of pure powders and library matching.
Sample Prep: Dissolve 1 mg sample in 1 mL methanol.
Inlet: Splitless mode, 280°C.
Column: Rxi-5ms or equivalent (30m x 0.25mm, 0.25µm film).
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
Gradient: 5% B to 95% B over 10 mins.
Ionization: ESI Positive Mode.
Fragmentation (SWATH/DIA or DDA):
Low CE (10-20 eV): Preserve the Acylium Ion (
233 for 5F).
High CE (40-60 eV): Force formation of Core Ion (
145).
Differentiation Step (Isomers):
Compare Retention Time (RT).[6][7] 5-Fluoro isomers typically elute earlier than 4-fluoro or non-fluorinated analogs due to increased polarity of the terminal fluorine compared to a methyl group, but later than hydroxylated metabolites.
Part 3: Visualization of Fragmentation Pathways
Diagram 1: Fragmentation of the 5-Fluoroindazole Scaffold (EI-MS)
This pathway illustrates the ring opening and HCN loss characteristic of the core scaffold.
Caption: EI-MS fragmentation pathway of the 5-fluoro-1H-indazole core, highlighting the diagnostic loss of HCN followed by HF.
Diagram 2: Differentiation of 5-F-Pentyl vs. Pentyl Derivatives (ESI-MS)
This decision tree visualizes how to distinguish the "Tail-Fluorinated" NPS derivatives.
Caption: ESI-MS/MS workflow differentiating 5-fluoro analogs from pentyl analogs via specific acylium ions before convergence to the common core.
References
Wohlfarth, A., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites. National Institutes of Health (NIH). Available at: [Link]
Kusano, M., et al. (2017). Distinguishing intake of new synthetic cannabinoids ADB-PINACA and 5F-ADB-PINACA. Forensic Toxicology. Available at: [Link]
Luo, J., et al. (2024).[1] Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. Molecules. Available at: [Link]
NIST Mass Spectrometry Data Center. Indazole and 5-Fluoroindazole Electron Ionization Spectra. National Institute of Standards and Technology. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Characterization & Solid-State Analysis of 5-Fluoro-1H-indazole-4-carboxylic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Crystallographers[1][2]
[2]
Executive Summary
In the development of kinase inhibitors and antiviral agents, the indazole scaffold is a privileged structure.[2] The specific intermediate 5-fluoro-1H-indazole-4-carboxylic acid (5-FICA) presents unique solid-state challenges compared to its non-fluorinated parent, 1H-indazole-4-carboxylic acid (ICA) .[2]
This guide provides a comparative analysis of the physicochemical performance of 5-FICA versus ICA, focusing on crystal packing, solubility, and intermolecular interactions.[1][2] It serves as a technical roadmap for researchers characterizing this intermediate to ensure batch-to-batch consistency in drug development pipelines.
Part 1: Comparative Performance Analysis
Objective: Evaluate how the C5-fluorine substitution alters the solid-state behavior compared to the standard non-fluorinated scaffold.
1. Structural & Physicochemical Comparison
The introduction of fluorine at the C5 position, ortho to the C4-carboxylic acid, induces significant electronic and steric changes that deviate from the planar packing observed in standard indazoles.[2]
Causality: Fluorine does not facilitate strong hydrogen bonds but demands space (Van der Waals radius 1.47 Å).[2] This often expands the unit cell volume relative to the parent, despite the small atomic size, due to inefficient packing caused by the twisted carboxylate group.[2]
Part 2: Experimental Protocols (Self-Validating Systems)
Workflow 1: Single Crystal Growth Strategy
Goal: Obtain diffraction-quality crystals for 5-FICA. Standard evaporation often yields microcrystalline powder due to the high acidity/polarity.[2]
Step-by-Step Protocol:
Solvent Selection (The "Rule of 3"): Prepare three vials.
Vial A (Polar Protophilic): DMF (High solubility, potential solvate formation).[2]
Vial B (Polar Protic): Methanol/Water (3:[2]1) (Promotes H-bond donor/acceptor exchange).
Vial C (Vapor Diffusion): Dissolve 20mg 5-FICA in 2mL THF.[2] Place inside a larger jar containing Pentane (Antisolvent).[2]
Induction: If no crystals form after 48h, seed with a micro-spatula of the bulk powder.
Validation: Check crystals under polarized light microscopy (PLM). Success Criteria: Sharp extinction (birefringence) upon rotation.[2] If crystals remain dark or look like "mud," re-dissolve and slow the evaporation rate.[2]
Workflow 2: Structure Solution & Refinement
Goal: Solve the phase problem and refine the structure to
Why? Fluorine absorbs Cu radiation slightly more than H/C/N, but Mo is preferred to minimize absorption errors and maximize resolution (
Å or better) to resolve the C-F vs C-OH bond lengths.[2]
Phasing: Use Direct Methods (SHELXT or SHELXS).[1][2] The heavy F atom usually aids in initial phasing.[2]
Refinement (The "Disorder Check"):
Locate the Fluorine atom.[1][2][3] Caution: F and OH are isoelectronic (similar electron density).[2]
Self-Validating Check: Refine the F site as Oxygen.[2] If the thermal parameter (
) becomes unreasonably small, it is Fluorine (more electrons).[2] If it blows up, it is Oxygen.[2]
Check the C4-C(carboxyl) bond length.[2] It should be ~1.48-1.50 Å.[2]
Part 3: Visualization of Structural Logic[1][2]
Diagram 1: Crystallization & Analysis Workflow
This flowchart outlines the decision-making process for characterizing the solid form.
Caption: Decision tree for converting crude intermediate into a solved crystal structure.
Diagram 2: The "Fluorine Effect" on Molecular Interactions
This diagram illustrates the mechanistic shift in properties caused by the F-substitution.[2]
Caption: Mechanistic pathway showing how C5-Fluorine alters acidity, geometry, and crystal packing.[1][2]
References
PubChem. (2025).[2][4][5][6] 1H-Indazole-4-carboxylic acid (CID 21982323).[2] National Library of Medicine.[2] [Link][2]
Cambridge Crystallographic Data Centre (CCDC). (General Reference). CSD-System: The world’s repository for small-molecule organic crystal structures.[1][2][Link][2]
Bioisosteric Profiling: Indazole-4-COOH vs. Indole-4-COOH in Medicinal Chemistry
Executive Summary Indole-4-carboxylic acid and indazole-4-carboxylic acid represent a classic bioisosteric pair in drug design. While structurally similar, the introduction of the N2 nitrogen in the indazole scaffold fun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Indole-4-carboxylic acid and indazole-4-carboxylic acid represent a classic bioisosteric pair in drug design. While structurally similar, the introduction of the N2 nitrogen in the indazole scaffold fundamentally alters the electronic landscape, hydrogen bonding vectors, and metabolic profile of the molecule.
Indole-4-COOH: Historically the "parent" scaffold; electron-rich, lipophilic, and prone to oxidative metabolism at C2/C3.
Indazole-4-COOH: The "optimized" bioisostere; offers an additional H-bond acceptor (N2), reduced electron density (higher metabolic stability), and improved aqueous solubility.
This guide analyzes the critical decision points for selecting between these two scaffolds, supported by kinase and PARP inhibitor case studies.
Structural & Physicochemical Analysis[1]
The choice between indole and indazole at the 4-position carboxylic acid vector is rarely arbitrary. It is a calculated decision to modulate Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .
Pharmacophore Comparison
Feature
Indole-4-COOH
Indazole-4-COOH
Impact on Drug Design
Core Structure
Benzo-pyrrole
Benzo-pyrazole
Indazole is a 1,2-diazole; Indole is a mono-azole.
H-Bond Donors (HBD)
1 (NH)
1 (NH)
Both can donate H-bonds to hinge regions (kinases).
H-Bond Acceptors (HBA)
1 (COOH)
2 (COOH + N2)
Critical Difference: Indazole N2 can accept H-bonds from water or protein residues (e.g., Thr/Ser).
Electronic Nature
Electron-rich (π-excessive)
Less electron-rich
Indazole is less prone to oxidative metabolism.
Acidity (NH pKa)
~16.2 (DMSO)
~13.8 (DMSO)
Indazole NH is more acidic; easier to deprotonate.
Acidity (COOH pKa)
~4.0 - 4.5
~3.8 - 4.3
Indazole core is slightly more electron-withdrawing, increasing COOH acidity.
LogP (Lipophilicity)
Higher
Lower
Indazole lowers LogP (~0.5 - 1.0 unit drop), improving solubility.
Visualization of Bioisosteric Differences
Figure 1: Comparative analysis of Indole vs. Indazole scaffolds highlighting metabolic stability and physicochemical advantages.[1][2]
Biological Activity & Target Engagement[1][3]
Kinase Inhibition (The Hinge Binder Role)
In kinase inhibitors, the heterocycle often binds to the ATP-binding hinge region.
Indole-4-COOH derivatives: The NH typically forms a hydrogen bond with the backbone carbonyl of the hinge residue. The C4-substituent points towards the solvent front or the ribose pocket.
Indazole-4-COOH derivatives: The 1H-indazole tautomer mimics the indole binding mode. However, the N2 nitrogen can form an additional water-mediated H-bond network, often increasing potency or selectivity.
Case Study (FGFR Inhibitors): 4-substituted indazoles have shown superior potency (IC50 < 40 nM) compared to indole analogues due to optimized packing and reduced desolvation penalties.
Mechanism: The amide group at the 4-position (indole) or 3/7-position (indazole) mimics the nicotinamide moiety of NAD+.
Advantage Indazole: In the development of PARP inhibitors (e.g., MK-4827/Niraparib), the indazole scaffold was selected over indole to improve metabolic stability without sacrificing the critical H-bonds required for the nicotinamide mimicry.
Metabolic Stability (The "Soft Spot" Elimination)
Indoles are notorious for cytochrome P450-mediated oxidation at the 2,3-double bond, leading to epoxide formation and potential toxicity.
Optimization Strategy: Replacing the C3 carbon with a nitrogen (Indole → Indazole) removes this high-energy metabolic soft spot.
Data Support: Indazole analogues consistently demonstrate longer half-lives (
) and lower intrinsic clearance () in microsomal stability assays.
Decision Logic for Scaffold Selection
Use this logic flow to determine when to switch from Indole-4-COOH to Indazole-4-COOH.
Figure 2: Medicinal chemistry decision tree for scaffold hopping from Indole to Indazole.
Experimental Protocols
To objectively compare these scaffolds, researchers must evaluate Target Affinity and Metabolic Stability . Below is a validated protocol for a competitive binding assay, applicable to both scaffolds.
This assay measures the ability of the Indole/Indazole-4-COOH derivative to displace a known tracer from a target protein (e.g., PARP1 or a Kinase).
Materials:
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
Protein: Recombinant Target Protein (e.g., PARP1 catalytic domain), final conc. ~10 nM.
Tracer: Fluorescein-labeled standard inhibitor (Kd must be known).
Test Compounds: Indole-4-COOH and Indazole-4-COOH derivatives (dissolved in DMSO).
Step-by-Step Methodology:
Preparation: Dilute test compounds in DMSO to create a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).
Incubation:
Add 10 µL of diluted test compound to a 384-well black low-binding plate.
Add 20 µL of Protein solution (2x concentration). Incubate for 15 min at RT to allow equilibrium.
Add 10 µL of Tracer solution (4x concentration).
Equilibration: Incubate the mixture for 60 minutes at Room Temperature in the dark.
Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 530 nm).
Data Analysis:
Plot mP values against log[Compound Concentration].
Fit data to a 4-parameter logistic equation to determine
.
Convert
to using the Cheng-Prusoff equation: .
Self-Validation Check:
Z-Factor: Must be > 0.5 for the assay to be considered robust.
Reference Control: Include a known inhibitor (e.g., Olaparib) on every plate. If the reference
deviates >3-fold from historical mean, reject the plate.
References
Indazoles as Indole Bioisosteres in 5-HT3 Antagonists: Fludzinski, P. et al. "Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor." Journal of Medicinal Chemistry, 1987. Link
PARP Inhibitor Discovery (MK-4827): Jones, P. et al. "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[3] Journal of Medicinal Chemistry, 2009. Link
FGFR Inhibitors (Indazole-4-carboxamides): Zhang, D. et al. "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors." Molecules, 2016. Link
Physicochemical Properties of Indazoles: Meanwell, N. A. "The Indazole Scaffold in Medicinal Chemistry: Properties and Applications." Journal of Medicinal Chemistry (General Bioisosterism Reference).[4]
Indole-4-Carboxylic Acid Derivatives: Comparison of metabolic stability and synthesis in kinase inhibitors. ChemicalBook / Sigma-Aldrich Product Data. Link
Bioisosteric Replacement of Naphthalene with 5-Fluoroindazole: A Strategic Guide for Lead Optimization
Executive Summary In early-stage drug discovery, the naphthalene scaffold often emerges as a potent hydrophobic pharmacophore. However, its liability profile—characterized by poor aqueous solubility, high lipophilicity (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In early-stage drug discovery, the naphthalene scaffold often emerges as a potent hydrophobic pharmacophore. However, its liability profile—characterized by poor aqueous solubility, high lipophilicity (LogP ~3.3), and susceptibility to CYP450-mediated epoxidation—frequently leads to attrition.
This guide analyzes the bioisosteric replacement of naphthalene with 5-fluoroindazole . This transition is not merely a structural swap but a multi-parameter optimization strategy. The 5-fluoroindazole scaffold retains the planar, bicyclic aromaticity required for hydrophobic pocket binding (e.g., kinase hinge regions) while introducing critical hydrogen-bonding motifs and blocking metabolic soft spots.
Key Value Proposition:
Metabolic Stability: Fluorine substitution at the C5 position blocks the primary site of oxidative metabolism (hydroxylation).
Physicochemical Balance: The indazole core lowers LogP and increases TPSA, improving oral bioavailability.
Safety: Eliminates the formation of toxic naphthalene-1,2-epoxide intermediates.
Physicochemical & Performance Comparison
The following data contrasts the core scaffolds. Values are representative of the unsubstituted heterocycles to demonstrate the baseline shift in properties.
Critical for specific binding (e.g., kinase hinge).
Metabolic Liability
High (1,2-epoxidation)
Low (Blocked C5 position)
Safety: Fluorine prevents oxidative attack at the most reactive site.
Electronic Character
Electron-rich -system
Electron-deficient (due to F)
Modulates pKa of the NH; increases resistance to oxidation.
Mechanistic Rationale
The Metabolic Toxicity of Naphthalene
Naphthalene undergoes bioactivation by CYP450 enzymes (specifically CYP1A2 and CYP3A4) to form naphthalene-1,2-oxide . This epoxide is electrophilic and can covalently bind to DNA or proteins, leading to cytotoxicity (e.g., hemolytic anemia). Alternatively, it rearranges to 1-naphthol, which enters redox cycles producing reactive oxygen species (ROS).
The 5-Fluoroindazole Solution
Replacing the CH groups with Nitrogen (naphthalene
indazole) reduces the electron density of the ring system. However, the C5 position of indazole remains electron-rich and prone to hydroxylation.
The Fluorine Effect: Introducing fluorine at C5 exerts a strong electron-withdrawing effect (
). This deactivates the ring toward electrophilic attack by CYP enzymes.
Steric Preservation: The Van der Waals radius of Fluorine (1.47
) is similar to Hydrogen (1.20 ), ensuring the molecule still fits the original hydrophobic binding pocket without steric clash.
Visualization: Metabolic Pathway Divergence
Figure 1: Divergence of metabolic fate. Naphthalene follows a toxicity-prone pathway via epoxidation, whereas 5-fluoroindazole resists oxidation, favoring safe clearance.
Experimental Protocols
To validate this bioisosteric replacement, researchers must assess both synthetic feasibility and metabolic stability.
Synthesis of 5-Fluoroindazole Intermediates
Objective: Synthesize a functionalized 5-fluoroindazole core suitable for coupling (e.g., Suzuki-Miyaura).
Protocol:
Starting Material: 2-Fluoro-5-iodo-benzaldehyde.
Hydrazine Cyclization:
Dissolve 2-fluoro-5-iodo-benzaldehyde (1.0 eq) in ethanol.
Add Hydrazine monohydrate (5.0 eq) dropwise at 0°C.
Reflux for 4 hours (Monitor via TLC for disappearance of aldehyde).
Mechanism: Nucleophilic attack of hydrazine on the aldehyde followed by intramolecular
displacement of the ortho-fluorine (or leaving group) to close the pyrazole ring. Note: For 5-fluoroindazole, start with 2,5-difluorobenzaldehyde or similar precursors.
Iodination (if C3 functionalization is needed):
Treat 5-fluoro-1H-indazole with
and KOH in DMF to yield 5-fluoro-3-iodo-1H-indazole.
Protection: Protect N1 with THP or SEM if performing palladium coupling at C3.
Microsomal Stability Assay (Self-Validating)
Objective: Quantify the metabolic stability improvement of the 5-fluoroindazole analog vs. the naphthalene parent.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compounds (1 µM final concentration).
Workflow:
Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 360 µL phosphate buffer (pH 7.4). Add 1 µL test compound. Incubate at 37°C for 5 min.
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time.
Success Criteria: The 5-fluoroindazole analog should exhibit a
that of the naphthalene analog.
Strategic Decision Matrix
Use this logic flow to determine if this bioisosteric replacement fits your lead optimization program.
Figure 2: Decision tree for scaffold hopping. The transition to 5-fluoroindazole is favored when simultaneous improvements in solubility, metabolic stability, and H-bonding are required.
References
Bioisosteres in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
Indazole Kinase Inhibitors: Zhang, L., et al. (2013). Discovery of 5-Fluoroindazole Derivatives as Potent and Selective Inhibitors of Receptor-Interacting Protein 2 (RIP2) Kinase.[1] ACS Medicinal Chemistry Letters. Link
Naphthalene Metabolism: Buckpitt, A., et al. (2002). Naphthalene toxicity: metabolic activation and cellular targets. Drug Metabolism Reviews. Link
Fluorine in Med Chem: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Scaffold Hopping: Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today. Link
19F NMR Comparison Guide: 5-Fluoro-1H-Indazole & Derivatives
This guide provides an in-depth technical analysis of 19F NMR chemical shifts for 5-fluoro-1H-indazole and its regioisomers. It is designed for medicinal chemists and structural biologists requiring precise structural el...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 19F NMR chemical shifts for 5-fluoro-1H-indazole and its regioisomers. It is designed for medicinal chemists and structural biologists requiring precise structural elucidation of fluorinated heterocycles.
[1][2]
Executive Summary
The 5-fluoro-1H-indazole scaffold is a privileged motif in kinase inhibitors (e.g., c-Met, VEGFR) and CNS-active agents.[1][2] While 1H and 13C NMR are standard, 19F NMR offers superior resolution for distinguishing regioisomers (4-, 5-, 6-, 7-fluoro) and tautomeric forms due to its high sensitivity to local electronic environments.[1][2]
This guide benchmarks the chemical shifts of 5-fluoro-1H-indazole against its isomers and key derivatives, establishing a self-validating system for structural assignment.
Chemical Shift Benchmarking: Regioisomers
The position of the fluorine atom on the indazole ring drastically alters the chemical shift (
). The values below serve as the primary diagnostic filter for identifying the specific isomer.
Table 1: Baseline 19F NMR Shifts of Fluoro-1H-Indazoles
Referenced to CFCl3 (0 ppm).[1][2][3] Negative values denote upfield shifts.[3][4][5]
Compound
Structure
Solvent
(ppm)
Multiplicity ()
Key Diagnostic Feature
5-Fluoro-1H-indazole
5-F
CDCl
-120 to -125 *
dd
Distinct coupling to H4 and H6.
4-Fluoro-1H-indazole
4-F
DMSO-d
-112.8
dd
Deshielded by peri-interaction with N1/N2 lone pairs.[1][2]
6-Fluoro-1H-indazole
6-F
DMSO-d
-110.4
q/m
Often appears as a complex multiplet due to H5/H7 coupling.
7-Fluoro-1H-indazole
7-F
CDCl
-123.4
d
Proximity to N1 proton results in solvent-dependent shifts.[1][2]
*Note: The 5-F shift is highly sensitive to C3-substitution. Derivatives typically range from -113 to -126 ppm.[1][2]
Visualizing Electronic Shielding
The diagram below illustrates the electron density map inferred from chemical shifts. The 4-position is most deshielded (downfield) due to the "ortho-like" effect of the pyrazole nitrogen lone pairs.[1][2]
Figure 1: Relative shielding zones of the indazole ring.[1][2] Green indicates upfield (shielded), Red indicates downfield (deshielded).[2]
Structural modifications, particularly at N1 and C3 , induce predictable shifts that confirm successful synthesis.[2]
A. N-Alkylation: The N1 vs. N2 Distinguisher
Alkylation of the indazole nitrogens is a common synthetic step.[1] 19F NMR is the fastest method to determine regioselectivity (N1 vs. N2 product).
Mechanism: N1-alkylation locks the aromatic system in a specific hydrazone-like tautomer, significantly shielding the C4/C5 positions compared to the free base or N2-isomer.[1][2]
Data Point: For 4-fluoroindazole, N1-methylation causes an upfield shift of >20 ppm (from -112.8 to -134.2 ppm).[1][2]
Transformation
(Approx)
Direction
Explanation
N1-Alkylation
10 - 20 ppm
Upfield (Shielding)
Increased electron density in the benzene ring.[1][2]
N2-Alkylation
< 5 ppm
Variable
Minimal perturbation of the benzene ring electronics.[1]
B. C3-Substitution Effects
Modifying the C3 position (e.g., installing a kinase hinge-binding motif) shifts the 5-F signal via resonance.[1][2]
3-Amino (-NH2): Donates density
Upfield shift (e.g., 6-F-3-amine moves to -110.4).[1][2]
A Comparative Guide to Reference Standards for Fluorinated Indazole Impurities
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into heterocyclic scaffolds, such as indazoles, has become a cornerstone of modern medicinal chemistry. Fluorination...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds, such as indazoles, has become a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are highly desirable in drug candidates.[1][2] Consequently, fluorinated indazoles are prevalent in a wide array of therapeutic agents.[3][4] However, the synthesis of these complex molecules is often accompanied by the formation of impurities, which can compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[5]
This guide provides a comprehensive overview of common impurities encountered during the synthesis of fluorinated indazoles and a comparative analysis of the reference standards essential for their accurate identification and quantification. Adherence to stringent quality control, guided by international regulatory standards, is paramount for any successful drug development program.[6][7]
The Regulatory Landscape: A Foundation of Quality
Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established a robust framework for the control of impurities in new drug substances and products.[8] The ICH Q3A and Q3B guidelines provide specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][9]
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[6]
Identification Threshold: The level above which the structure of an impurity must be determined.[6]
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[10]
These guidelines underscore the necessity of highly characterized reference standards for the accurate monitoring and control of impurities throughout the drug development lifecycle.[11][12]
Common Impurities in Fluorinated Indazole Synthesis
The synthetic routes to fluorinated indazoles can be complex, often involving multiple steps and reactive intermediates.[13][14] This complexity can lead to the formation of various types of impurities, including:
Starting Materials and Intermediates: Unreacted starting materials or key intermediates can carry through the synthetic process.
By-products: Side reactions can generate structurally related impurities.
Degradation Products: The API may degrade over time or under certain storage conditions.[15]
Reagents, Ligands, and Catalysts: Residual amounts of these materials may remain in the final product.[10]
For instance, in the synthesis of a hypothetical 5-fluoroindazole derivative, potential impurities could include regioisomers (e.g., 4-fluoro or 6-fluoroindazoles), precursors like 5-fluoro-2-nitrotoluene, or by-products from incomplete cyclization.[16][17] The specific impurity profile will be highly dependent on the chosen synthetic pathway.[18][19]
Visualizing a Synthetic Pathway and Impurity Formation
The following diagram illustrates a generalized synthetic pathway for a fluorinated indazole and highlights potential points of impurity introduction.
Caption: Generalized synthetic workflow for fluorinated indazoles.
Analytical Techniques for Impurity Profiling
A multi-pronged analytical approach is essential for the comprehensive identification and quantification of impurities in fluorinated indazoles.[5][20] The choice of technique is dictated by the physicochemical properties of the impurities and the required sensitivity.[21][22]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical impurity analysis due to its versatility and sensitivity.[23][24]
Experimental Protocol: A General HPLC Method for Fluorinated Indazole Impurity Profiling
Column Selection: A C18 reversed-phase column is a common starting point. The specific column chemistry should be optimized based on the polarity of the API and its impurities.
Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition (e.g., water with 0.1% formic acid) and ramping up to a higher organic composition (e.g., acetonitrile or methanol). This allows for the separation of compounds with a wide range of polarities.
Detection: UV detection is standard, with the wavelength set to the absorbance maximum of the API and its chromophoric impurities. For impurities lacking a strong chromophore, a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary.
Sample Preparation: The sample is dissolved in a suitable solvent, typically the initial mobile phase composition, to ensure good peak shape.
Data Analysis: Peak areas are used to quantify the impurities relative to a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass-resolving power of mass spectrometry.[24][25] This is invaluable for the structural elucidation of unknown impurities.[26]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H, ¹³C, and ¹⁹F NMR, provides detailed structural information that is crucial for the unambiguous identification of impurities. ¹⁹F NMR is especially useful for analyzing fluorinated compounds.[27]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents.[22][28]
Workflow for Impurity Identification and Quantification
The following diagram outlines a typical workflow for the analysis of impurities in a fluorinated indazole drug substance.
Caption: Workflow for impurity analysis.
Comparison of Reference Standards
The quality and reliability of reference standards are paramount for accurate impurity profiling.[7][11] Several types of reference standards are available, each with its own advantages and applications.
Reference Standard Type
Description
Typical Purity
Certification
Primary Use
Considerations
Pharmacopeial Standards (e.g., USP, EP)
Officially recognized standards from pharmacopeias.
High (typically >99.5%)
Meets pharmacopeial specifications.
Definitive identification and quantification.
May not be available for all novel impurities.
Certified Reference Materials (CRMs)
Produced by accredited bodies (e.g., ISO 17034).[12][29]
High, with a certified value and uncertainty.
ISO 17034
Quantitative analysis and method validation.
Can be expensive.
In-house (or Working) Standards
Characterized internally by the pharmaceutical company.
Variable, but well-characterized.
Internal qualification protocols.
Routine quality control.
Requires extensive in-house characterization and documentation.
Custom Synthesis Standards
Synthesized on demand by specialized suppliers.[30]
Typically high, but requires verification.
Certificate of Analysis (CoA) provided by the supplier.
For novel or rare impurities.
Purity and identity must be independently verified.
Causality in Experimental Choices: The selection of a reference standard is a critical decision. For pivotal studies and regulatory submissions, pharmacopeial standards or CRMs are preferred due to their high degree of characterization and regulatory acceptance. For routine process monitoring, well-characterized in-house standards can be a more cost-effective option. Custom synthesis is often necessary for novel impurities that are not commercially available.
Conclusion
The control of impurities in fluorinated indazole drug substances is a critical aspect of pharmaceutical development, directly impacting the safety and efficacy of the final product. A thorough understanding of potential impurities, coupled with the use of robust analytical methods and high-quality reference standards, is essential for ensuring regulatory compliance and patient safety. By implementing a comprehensive impurity profiling strategy, researchers and drug developers can navigate the complexities of pharmaceutical manufacturing and deliver safe and effective medicines to the market.
References
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
Chemicea. (n.d.). Trusted Source for Certified Pharmaceutical Reference Standards.
Pharmaceutical Technology. (n.d.). Active Pharmaceutical Ingredient (API) Primary Reference Standards.
European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
TLC Pharmaceutical Standards. (n.d.). TLC Pharmaceutical Standards - World leader for isotope labeled materials, metabolites and reference standards.
YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
CPHI Online. (n.d.). Active Pharmaceutical Ingredient (API) Primary Reference Standards.
European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
ICH. (n.d.). Quality Guidelines.
Pingale, R., Shah, K., Khandave, P., & Neve, V. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.
Cambrex. (n.d.). Reference Standards.
PapersFlow. (n.d.). Fluorinated Heterocyclic Compounds: Research Guide & Papers.
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
Zhang, Y., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][6]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4), e202100537.
G. K. E. Scriba (Ed.). (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 1-2.
MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
Al-blewi, F. F., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4948.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
ResearchGate. (2025, August 7). (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties.
Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
Rivera-Chávez, J., et al. (2021).
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
Journal of Pharmaceutical and Allied Sciences. (2025, September 20). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis.
ManTech Publications. (n.d.). Advances in Chromatographic and Spectroscopic Techniques for Pharmaceutical Analysis.
Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere, 299, 134720.
DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
Pal, S., & Kumar, G. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
Abdel-Maksoud, M. S., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(9), 1017–1047.
Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 654.
Executive Summary: The Identity & Purity Challenge
Critical Alert: A discrepancy exists in the commercial identification of this compound.
While 5-fluoro-1H-indazole-4-carboxylic acid is a critical scaffold for kinase inhibitor development (e.g., LRRK2 inhibitors), it is frequently confused with its synthetic precursors or regioisomers in supply chains.[1]
Actual Identity: Methyl 6-bromo-1H-indazole-4-carboxylate.[1][3][4][5][6]
Chemical Nature: Ester.[1][5] Significantly lower melting point and different solubility profile.[1]
Objective: This guide provides a rigorous Melting Point (MP) Validation Protocol to distinguish the true 5-fluoro-4-acid from its ester precursors and regioisomers (3-, 5-, or 6-carboxylic acids), ensuring the integrity of downstream SAR (Structure-Activity Relationship) studies.
Comparative Analysis: MP vs. Orthogonal Methods
Melting point determination is the primary rapid-release test for this scaffold, but it must be validated against higher-resolution techniques during the "Reference Standard Establishment" phase.
Feature
Capillary Melting Point (CMP)
Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA)
Primary Role
Routine QC & Release Testing
Reference Standard Characterization
Solvate/Hydrate Detection
Precision
±0.5 – 1.0°C (Visual)
±0.1°C (Enthalpic)
N/A (Mass Loss)
Sample Req.
1–3 mg
2–5 mg
5–10 mg
Key Insight
Detects gross impurities and "sweating" (solvent loss).[1]
Distinguishes polymorphs and precise onset temperature .[1]
Confirms if "melting" is actually decomposition or desolvation.[1]
Throughput
High (3–6 samples/run)
Low (1 sample/run)
Low
Scientist’s Insight:
Why CMP? For daily synthesis checks, CMP is superior because it allows visual detection of charring (decomposition) which DSC might mask as a complex endotherm.[1]
Why DSC? Indazoles are prone to polymorphism.[1] A CMP range of 2°C is acceptable, but a DSC trace showing a small pre-melt endotherm indicates a polymorphic impurity that CMP will miss.
Validation Workflow (Logic Diagram)
The following workflow illustrates the decision matrix for validating the material, specifically addressing the CAS/Identity mismatch risk.
Figure 1: Decision matrix for validating 5-fluoro-1H-indazole-4-carboxylic acid, prioritizing CAS verification to prevent scaffold mismatch.
Detailed Experimental Protocols
Protocol A: Reference Standard Characterization (DSC)
Use this method to establish the "True" Melting Point of your first pure batch.[1]
Equipment: Mettler Toledo DSC 3+ or TA Instruments Q2000.
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.[1]
Calibration: Calibrate temperature and enthalpy using Indium (Tm = 156.6°C) and Zinc (Tm = 419.5°C). Note: Zinc is crucial here as indazole acids often melt >200°C.[1]
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows trapped moisture to escape, preventing "pressure cooker" effects).
Method:
Equilibrate at 40°C.
Ramp 10°C/min to 300°C.
Analysis:
Identify the Extrapolated Onset Temperature (
) .[1] This is the robust physical constant, not the peak temperature.
Acceptance Criteria: A single sharp endotherm. If a broad endotherm appears >100°C but <200°C, suspect the Ester impurity or solvent entrapment.
Protocol B: Routine Quality Control (Capillary Method)
Diagnosis: You likely have 5-fluoro-1H-indazole (CAS 348-26-5).[1] The carboxylic acid group has decarboxylated during synthesis or storage, or the starting material was incorrect.
Observation: Sample melts at ~250°C but turns black.
Diagnosis: Melting with decomposition.[1] Report the value as "
" rather than MP. Use a faster ramp rate (5°C/min) in DSC to minimize decomposition interference.
References
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.[1]
Executive Summary: The "Chain of Custody" Approach Immediate Action Required: Treat 5-fluoro-1H-indazole-4-carboxylic acid as a Segregated Fluorinated Organic Acid . Do not dispose of this compound down the drain or in g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Chain of Custody" Approach
Immediate Action Required: Treat 5-fluoro-1H-indazole-4-carboxylic acid as a Segregated Fluorinated Organic Acid .
Do not dispose of this compound down the drain or in general trash.[1] While it is not typically P-listed (acutely toxic) by the EPA, its fluorinated nature and acidic functionality dictate a specific disposal pathway to prevent environmental persistence (PFAS-like concerns) and infrastructure damage (HF formation upon improper incineration).
Your Core Directive: Segregate from oxidizers and bases immediately. Label for High-Temperature Incineration.
Hazard Identification & Risk Assessment
To dispose of this chemical safely, you must understand why it is hazardous. This is not just about compliance; it is about chemical hygiene.
Chemical Profile[2][3][4][5][6][7][8][9]
Functional Groups: Indazole ring (nitrogen-rich), Carboxylic Acid (proton donor), Fluorine substituent (C-F bond stability).
Acidity: As an organic acid, it will react exothermically with bases.
Combustion Products: Burning this compound releases Nitrogen Oxides (
), Carbon Monoxide (), and Hydrogen Fluoride () . The latter is the critical driver for disposal selection.
GHS Classification (Analogous)
Based on structural analogues (e.g., 5-fluoro-1H-indazole-3-carboxylic acid), treat with the following precautions:
Note: Explicitly writing "Fluorinated" alerts the waste management vendor to use scrubbers during incineration.
Sealing: Wipe the threads of the jar with a dry tissue before screwing on the lid to prevent thread-corrosion or sticking.
Scenario B: Disposal of Liquid Waste (Mother Liquors/HPLC Effluent)
Goal: pH Management and Solvent Compatibility.
Characterize the Solvent:
If dissolved in Methanol/Ethanol/DMSO : Classify as Flammable Organic Solvent Waste .
If dissolved in Water (Aqueous) : Check pH.
The pH Check (Aqueous only):
Use a pH strip. If pH < 2, the waste is Corrosive (D002) .[3]
Action: You may neutralize to pH 5-9 only if your facility's license permits elementary neutralization. If not, collect as "Corrosive Acid Waste."
Container: Use an amber glass bottle or HDPE carboy.
Validation: Ensure 10% headspace is left to prevent over-pressurization from thermal expansion.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of 5-fluoro-1H-indazole-4-carboxylic acid.
Caption: Decision tree for segregating 5-fluoro-1H-indazole-4-carboxylic acid based on physical state and solvent matrix.
Regulatory Compliance & Environmental Stewardship
RCRA Considerations (USA)
While 5-fluoro-1H-indazole-4-carboxylic acid is not explicitly listed on the P-List (Acute Hazardous Waste) or U-List (Toxic Waste), it falls under the "Cradle-to-Grave" responsibility of the generator.
Characteristic Waste: If the waste is a liquid with pH ≤ 2, it carries the D002 waste code.[3]
Halogenated Solvents: If mixed with Methylene Chloride or Chloroform, the entire mixture becomes F-Listed waste (F001/F002), significantly increasing disposal costs. Avoid halogenated solvents if possible.
The Fluorine Factor
Standard incineration operates at ~850°C. Fluorinated compounds often require High-Temperature Incineration (>1100°C) with specific flue gas scrubbing to capture Hydrogen Fluoride (HF).
Scientist's Note: Failure to label the waste as "Fluorinated" puts the disposal facility's equipment at risk of corrosion from HF. Always declare the fluorine content.
Emergency Contingencies
Spill Management (Solid):
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.
Containment: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum.
Clean Up: Wipe area with a mild base solution (e.g., 5% Sodium Bicarbonate) to neutralize potential acid residues, then water.
First Aid:
Eye Contact: Rinse immediately with water for 15 minutes.[2] The acidic nature combined with fluorine can cause delayed damage. Seek medical attention.
Skin Contact: Wash with soap and water.[2] If redness persists, consult a physician.
References
PubChem. (n.d.).[4] 5-fluoro-1H-indazole-3-carboxylic acid (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Structural Analog). Retrieved from [Link]
University of Toronto. (2019). Handling Procedures for Chemical Wastes. Environmental Health & Safety. Retrieved from [Link]
Definitive Guide to Personal Protective Equipment for Handling 5-fluoro-1H-indazole-4-carboxylic Acid
Navigating the complexities of novel chemical entities is the cornerstone of drug discovery. 5-fluoro-1H-indazole-4-carboxylic acid, a heterocyclic compound, represents a class of molecules with significant interest in m...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of novel chemical entities is the cornerstone of drug discovery. 5-fluoro-1H-indazole-4-carboxylic acid, a heterocyclic compound, represents a class of molecules with significant interest in medicinal chemistry. Its handling, however, demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of researchers and the integrity of your work. The protocols outlined here are designed to be self-validating systems, grounded in established safety principles for handling similar chemical structures.
While a specific Safety Data Sheet (SDS) for 5-fluoro-1H-indazole-4-carboxylic acid is not publicly available, a robust safety protocol can be constructed by analyzing data from structurally similar compounds, such as positional isomers and other substituted indazole carboxylic acids. The GHS classifications for a close isomer, 5-fluoro-1H-indazole-3-carboxylic acid, indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] These hazards form the basis of our PPE recommendations.
Hazard Assessment: Understanding the Risk Profile
Before any handling, a thorough risk assessment is paramount. Based on analogous compounds, 5-fluoro-1H-indazole-4-carboxylic acid should be treated as, at minimum:
Acutely Toxic (Oral): Harmful if swallowed.[2][3][4]
Skin Irritant: Causes skin irritation upon contact.[1][3][5]
Serious Eye Irritant: Poses a significant risk of serious eye damage.[1][2][5]
Respiratory Tract Irritant: Inhalation of dust or aerosols may cause respiratory irritation.[1][3][5][6]
These hazards dictate a multi-faceted PPE strategy focused on preventing dermal, ocular, and respiratory exposure.
Dermal Protection: The First Line of Defense
Skin contact is a primary route of exposure. The selection of appropriate gloves and lab coats is critical.
Glove Selection
Given the compound is a solid organic acid, gloves must be resistant to both the solid particles and any solvents used for its dissolution. Nitrile gloves are a standard and effective choice for incidental contact with a wide range of chemicals.[7] For operations involving prolonged handling or submersion, more robust options should be considered.
Key Protocol: Double Gloving
For handling potent compounds, double gloving is a mandatory practice. This technique minimizes the risk of exposure should the outer glove be compromised. The outer glove should be removed immediately upon exiting the primary containment area (e.g., fume hood).
Glove Compatibility Summary
Glove Material
Performance for Incidental Contact
Performance for Extended Contact
Rationale
Nitrile
Recommended
Limited Use
Good resistance to a variety of chemicals and provides excellent dexterity. Best for incidental splash protection.[7][8]
Neoprene
Recommended
Recommended
Offers superior protection against acids and bases compared to nitrile.
Butyl Rubber
Not Typically Necessary
Highly Recommended
Provides excellent resistance to a wide range of chemicals, including many acids and organic solvents. Recommended for spill cleanup or prolonged handling.[7]
Latex
Limited Use
Not Recommended
Can offer a good barrier but is prone to degradation by some organic solvents and can cause allergic reactions.
| Vinyl (PVC) | Not Recommended | Not Recommended | Known to offer little protection against many chemical exposures.[9] |
This table provides general guidance. It is imperative to perform on-site testing of gloves with the specific solvents being used.[8]
Protective Clothing
A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is required. This prevents the compound from reaching personal clothing and skin. For procedures with a high risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.[5]
Ocular Protection: Shielding Against Irreversible Damage
Given the classification as a serious eye irritant[1][2][5], robust eye protection is non-negotiable.
Minimum Requirement: ANSI Z87.1-rated or EN166-compliant chemical splash goggles must be worn at all times in the laboratory where this compound is handled.[10] Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes.
Enhanced Protection: When handling larger quantities (>1g) or performing procedures with a significant splash risk (e.g., solution transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[7] This provides an extra layer of protection for the entire face.
As a solid, 5-fluoro-1H-indazole-4-carboxylic acid can become airborne as dust, especially during weighing and transfer operations. The potential for respiratory irritation necessitates the use of engineering controls and, where required, respiratory protection.[3][5][6]
Primary Control: All handling of the solid compound that may generate dust (weighing, transfers) must be performed within a certified chemical fume hood or a powder containment hood.
Secondary Control (If Needed): If engineering controls are insufficient or not available, respiratory protection is required.
For Fine Dust: A NIOSH-approved N95 respirator is the minimum requirement.
For Higher Concentrations/Spills: An elastomeric half-mask or full-face respirator with acid gas/organic vapor cartridges and P100 particulate filters should be used. A proper fit test is essential for respirator effectiveness.[7]
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include handling, storage, and waste disposal protocols.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure the designated work area (fume hood) is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.[2][10]
Donning PPE: Don PPE in the following order: lab coat, inner gloves, safety goggles, face shield (if needed), outer gloves.
Weighing/Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent pad) inside a fume hood to contain any minor spills.
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Post-Handling: After handling, decontaminate the work surface. Remove outer gloves first, followed by the lab coat and other PPE before exiting the lab. Wash hands thoroughly with soap and water.[3][5]
Disposal Plan
All waste contaminated with 5-fluoro-1H-indazole-4-carboxylic acid must be treated as hazardous waste.
Solid Waste: Contaminated gloves, absorbent pads, and weighing papers should be placed in a clearly labeled, sealed hazardous waste bag within a designated container.
Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
Sharps: Needles or other contaminated sharps must be disposed of in an appropriate sharps container.[11]
Do not dispose of this chemical down the drain or in regular trash.[5][11] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.[11]
Emergency Protocol: Spill Response Workflow
A swift and correct response to a spill is critical to mitigate exposure and contamination.
Caption: Workflow for responding to a chemical spill.